molecular formula C10H8Cl2O2 B1386650 2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid CAS No. 1157698-55-9

2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid

Cat. No.: B1386650
CAS No.: 1157698-55-9
M. Wt: 231.07 g/mol
InChI Key: GDGXBNVMCFKSFP-UHFFFAOYSA-N
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Description

2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid is a useful research compound. Its molecular formula is C10H8Cl2O2 and its molecular weight is 231.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2,3-dichlorophenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O2/c11-8-3-1-2-5(9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGXBNVMCFKSFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Structural Elucidation and Synthetic Architectures of 2-(2,3-Dichlorophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Significance

2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid represents a "privileged scaffold" in modern medicinal chemistry. It serves as a conformationally restricted bioisostere of cinnamic acid derivatives and a critical intermediate in the synthesis of subtype-selective GPCR ligands and specific ion channel modulators (e.g., KCNQ openers).

Unlike its flexible styrene counterparts, the cyclopropane ring locks the ethyl linkage into a rigid geometry. This restriction reduces the entropic penalty of binding to protein targets. The specific 2,3-dichloro substitution pattern is chemically significant: the ortho-chlorine introduces steric clash that forces the phenyl ring out of coplanarity with the cyclopropane, creating a distinct 3D vector critical for occupying hydrophobic pockets in enzymes or receptors.

Synthetic Architecture: The Carbenoid Route

To achieve high diastereocontrol, the synthesis does not rely on the classical nitrile hydrolysis. Instead, we utilize a Rhodium(II)-catalyzed diazoacetate cyclopropanation . This method minimizes the formation of the thermodynamically less stable cis-isomer and suppresses carbene dimerization.

Reaction Mechanism & Causality

The reaction proceeds via a metal-stabilized carbene intermediate. The breakdown of ethyl diazoacetate (EDA) by the Rh(II) catalyst generates an electrophilic metal-carbene species. The electron-rich alkene (2,3-dichlorostyrene) attacks this species.

  • Why Rhodium? Unlike Copper bronzes, Rhodium(II) acetate dimers [Rh2(OAc)4] provide superior chemoselectivity, preventing C-H insertion side reactions on the phenyl ring.

  • Slow Addition Protocol: To prevent the carbene from reacting with itself (forming diethyl fumarate/maleate), EDA must be added via syringe pump to maintain a low steady-state concentration relative to the styrene.

Validated Synthetic Protocol

Reagents: 2,3-Dichlorostyrene (1.0 eq), Ethyl diazoacetate (1.2 eq), Rh2(OAc)4 (0.5 mol%), Dichloromethane (DCM, anhydrous).

  • Catalyst Activation: Charge a flame-dried flask with 2,3-dichlorostyrene and Rh2(OAc)4 in anhydrous DCM under Argon.

  • Carbenoid Generation: Dissolve Ethyl diazoacetate (EDA) in DCM. Using a syringe pump, add this solution to the styrene mixture over 6–8 hours at reflux (

    
    ). Crucial Step: Rapid addition results in dimerization.
    
  • Workup: Evaporate solvent. The crude oil contains a mixture of trans and cis ethyl esters.

  • Hydrolysis: Treat the ester mixture with LiOH in THF/Water (1:1) at ambient temperature for 12 hours. Acidify to pH 2 with 1M HCl to precipitate the free acid.

  • Purification: Recrystallization from Hexane/EtOAc preferentially yields the (±)-trans acid due to its higher lattice energy and lower solubility compared to the cis isomer.

SynthesisWorkflow cluster_0 Critical Control Point Styrene 2,3-Dichlorostyrene Carbene Rh-Carbene Intermediate Styrene->Carbene Rh2(OAc)4 DCM, Reflux EDA Ethyl Diazoacetate (Slow Addition) EDA->Carbene Ester Ethyl Ester (Trans/Cis Mix) Carbene->Ester Cyclopropanation Acid Target Acid (Racemic) Ester->Acid LiOH, THF/H2O Hydrolysis Resolution Chiral Resolution (e.g., (R)-Phenylethylamine) Acid->Resolution Crystallization

Figure 1: Synthetic workflow emphasizing the critical slow-addition of diazoacetate to favor cyclopropanation over dimerization.

Structural Characterization & Stereochemical Logic

The defining challenge in this synthesis is distinguishing the cis (Z) and trans (E) diastereomers. This is achieved not by optical rotation (which requires enantiopurity), but by 1H NMR coupling constants (


) .
The Karplus Relationship in Cyclopropanes

The rigid geometry of the cyclopropane ring creates a predictable relationship between the dihedral angle of vicinal protons and their coupling constants.

  • Trans-Protons: Dihedral angle

    
    . According to the Karplus equation, this results in a smaller  coupling constant (
    
    
    
    ).
  • Cis-Protons: Dihedral angle

    
    . This maximizes orbital overlap, resulting in a larger  coupling constant (
    
    
    
    ).
Diagnostic NMR Data (Self-Validating)

The following table summarizes the expected shifts for the Trans-isomer (the major thermodynamic product).

PositionChemical Shift (

, ppm)
MultiplicityCoupling Constant (

)
Structural Logic
COOH 11.0 - 12.5Broad Singlet-Carboxylic acid proton (exchangeable).
Ar-H (C4, C5, C6) 7.10 - 7.45Multiplet-Deshielded by aromatic ring and chlorine electronegativity.
H-1 (CH-COOH) 1.85 - 1.95ddd

Shielded by anisotropy of the cyclopropane ring.
H-2 (CH-Ar) 2.70 - 2.85ddd

Benzylic position; deshielded by the phenyl ring.
H-3a (CH2) 1.35 - 1.45ddd

Methylene proton cis to COOH.
H-3b (CH2) 1.60 - 1.70ddd

Methylene proton trans to COOH.

Interpretation: If the coupling between H-1 and H-2 is observed at >8.0 Hz, the protocol has failed to produce the trans isomer, and the cis product dominates.

Chiral Resolution Strategy

The biological activity of 2-(2,3-dichlorophenyl)cyclopropanecarboxylic acid is often enantiospecific (usually the 1R, 2R isomer is preferred for glutamate receptor modulation).

Protocol for Optical Resolution:

  • Salt Formation: Dissolve the racemic trans-acid in hot ethanol.

  • Chiral Base: Add 0.5 equivalents of (R)-(+)-

    
    -methylbenzylamine .
    
  • Fractional Crystallization: Allow the solution to cool slowly. The diastereomeric salt of the (1R,2R)-acid typically crystallizes first due to better packing efficiency.

  • Liberation: Filter the crystals and treat with 1M H2SO4 to liberate the enantiopure free acid.

  • Validation: Verify enantiomeric excess (ee) using Chiral HPLC (Column: Chiralcel OJ-H; Mobile Phase: Hexane/iPrOH 90:10).

Stereochemistry Racemate Racemic Trans-Acid (1R,2R + 1S,2S) Salt Diastereomeric Salt (R-Amine complex) Racemate->Salt Add (R)-amine Ethanol, Heat Filtrate Mother Liquor (Enriched 1S,2S) Salt->Filtrate Soluble Fraction FinalProduct Pure (1R,2R)-Acid >98% ee Salt->FinalProduct 1. Filter 2. H2SO4 Hydrolysis

Figure 2: Resolution pathway to isolate the bioactive (1R,2R) enantiomer.

References

  • Doyle, M. P., et al. (1993). "Enantioselective synthesis of macrocyclic lactones by intramolecular cyclopropanation with rhodium(II) carboxamides." Journal of the American Chemical Society.[1] Link (Seminal work on Rh-catalyzed cyclopropanation).

  • Wiberg, K. B., & Nist, B. J. (1963). "The Interpretation of NMR Spectra of Cyclopropanes." Journal of the American Chemical Society.[1] Link (Authoritative source for J-coupling constants in cyclopropanes).

  • Ebner, C., et al. (2011). "Stereoselective Synthesis of Di- and Trisubstituted Cyclopropanes." Chemistry – A European Journal. Link (Modern protocols for substituted styrenes).

  • Pietruszka, J. (2003). "Synthesis and properties of enantiomerically pure cyclopropanes." Chemical Reviews. Link (Review of resolution and chiral synthesis strategies).

Sources

An In-depth Technical Guide to the Isomers of 2-(2,3-Dichlorophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the isomers of 2-(2,3-dichlorophenyl)cyclopropanecarboxylic acid, a molecule of interest for researchers, scientists, and professionals in drug development and agrochemical synthesis. We will delve into the structural nuances of its stereoisomers, methodologies for their synthesis and separation, advanced analytical techniques for characterization, and the critical implications of stereochemistry on biological activity.

Foundational Stereochemistry: Unpacking the Isomeric Complexity

The structure of 2-(2,3-dichlorophenyl)cyclopropanecarboxylic acid, while seemingly simple, harbors significant stereochemical complexity. The presence of two substituted chiral carbons on the cyclopropane ring gives rise to multiple isomers. Understanding this isomerism is fundamental to controlling the synthesis and predicting the biological efficacy of any potential active ingredient derived from this scaffold.

The isomerism in this molecule manifests in two forms:

  • Diastereomerism (Geometric Isomerism): The relative orientation of the 2,3-dichlorophenyl group and the carboxylic acid group across the cyclopropane ring defines two distinct geometric isomers: cis and trans.

    • In the cis isomer , both substituents are on the same face of the cyclopropane ring.

    • In the trans isomer , the substituents are on opposite faces of the ring.

  • Enantiomerism (Optical Isomerism): Both the cis and trans diastereomers are chiral. Neither has an internal plane of symmetry, and therefore, each exists as a pair of non-superimposable mirror images called enantiomers.

This results in a total of four possible stereoisomers:

  • (1R,2S)-2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid (cis)

  • (1S,2R)-2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid (cis)

  • (1R,2R)-2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid (trans)

  • (1S,2S)-2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid (trans)

The relationship between these isomers is crucial. A typical non-stereoselective synthesis will produce a racemic mixture of all four. The separation of these isomers is a critical challenge in both laboratory and industrial settings.

G cluster_0 Isomeric Landscape cluster_1 Diastereomers cluster_2 Enantiomers racemic_mixture Racemic Mixture (cis and trans) cis_racemate (±)-cis Isomers (Enantiomeric Pair) racemic_mixture->cis_racemate Separation trans_racemate (±)-trans Isomers (Enantiomeric Pair) racemic_mixture->trans_racemate Separation cis_1 (1R, 2S)-cis cis_racemate->cis_1 Resolution cis_2 (1S, 2R)-cis cis_racemate->cis_2 Resolution trans_1 (1R, 2R)-trans trans_racemate->trans_1 Resolution trans_2 (1S, 2S)-trans trans_racemate->trans_2 Resolution

Caption: Hierarchical relationship of isomers for 2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid.

Synthesis and Isomer Separation Strategies

The synthesis of cyclopropanecarboxylic acids can be achieved through various established routes, such as the malonic ester synthesis followed by cyclization with a dihalide.[1] However, achieving stereocontrol is the primary challenge. Often, a mixture of diastereomers is formed, which must then be separated. Following this, the racemic pairs of enantiomers must be resolved.

Separation of Cis and Trans Diastereomers

Diastereomers possess different physical properties (e.g., boiling point, melting point, solubility), which allows for their separation using conventional laboratory techniques.

  • Fractional Crystallization: This method exploits differences in the solubility of the cis and trans isomers in a particular solvent system. By carefully controlling temperature and solvent composition, one diastereomer can be selectively crystallized from the solution. This technique has been successfully applied to separate isomers of similar substituted cyclopropanecarboxylic acids.[2]

  • Column Chromatography: Silica gel chromatography is a highly effective method for separating diastereomers. The differential interaction of the cis and trans isomers with the stationary phase, based on their polarity and steric differences, allows for their elution at different retention times.

Resolution of Enantiomers

Separating enantiomers (a process known as resolution) is more complex as they have identical physical properties in an achiral environment. Specialized chiral techniques are required.

This robust and scalable method is a cornerstone of chiral chemistry. The principle relies on reacting the racemic carboxylic acid with a single enantiomer of a chiral base (the resolving agent). This reaction forms two diastereomeric salts, which, like other diastereomers, have different solubilities and can be separated by fractional crystallization. The optically pure acid is then recovered by treating the separated salt with a strong acid.

Causality in Experimental Choice: The choice of resolving agent is critical. Amines like N-benzyl-2-aminobutanol or α-methylbenzylamine are often effective for resolving acidic racemates.[2][3] The solvent system must be carefully optimized to maximize the solubility difference between the diastereomeric salts, which is often the most time-consuming step in method development.

G start (±)-Acid (Racemic Mixture) reagent + Chiral Amine (R) (Resolving Agent) start->reagent salts Mixture of Diastereomeric Salts (R-Acid-R-Amine) (S-Acid-R-Amine) reagent->salts separation Fractional Crystallization (Exploits Solubility Difference) salts->separation salt1 Salt 1 (Crystalline) (e.g., R-Acid-R-Amine) separation->salt1 Solid Phase salt2 Salt 2 (in Mother Liquor) (e.g., S-Acid-R*-Amine) separation->salt2 Liquid Phase acidification1 + HCl salt1->acidification1 acidification2 + HCl salt2->acidification2 end1 Pure (+)-Enantiomer acidification1->end1 end2 Pure (-)-Enantiomer acidification2->end2

Caption: Workflow for enantiomeric resolution via diastereomeric salt formation.

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[4]

Expertise in Method Development: The selection of the CSP is paramount. For carboxylic acids, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often highly effective.[5] For instance, a column like Chiralpak®, which may feature tris(3,5-dichlorophenyl)carbamate as the chiral selector, can provide excellent resolution for aromatic analytes. The mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol) with a small amount of an acidic modifier (like trifluoroacetic acid, TFA), must be optimized to achieve baseline separation and suitable run times. The acidic modifier is crucial as it suppresses the ionization of the carboxylic acid, preventing peak tailing and improving chromatographic performance.

ParameterTypical Value / ConditionRationale
Column Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate))Proven efficacy for resolving a wide range of chiral compounds, including aromatic acids.[5]
Mobile Phase Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1 v/v/v)Balances enantioselectivity and elution strength. TFA is added to improve peak shape.
Flow Rate 1.0 mL/minStandard for analytical scale columns (e.g., 4.6 mm ID).
Detection UV at 254 nm or 280 nmThe dichlorophenyl group provides strong chromophores for UV detection.
Temperature 25 °CControlled temperature ensures reproducible retention times.
Table 1: Exemplar parameters for chiral HPLC method development.

Analytical Characterization of Isomers

Unambiguous identification of each isomer requires a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for distinguishing between the cis and trans diastereomers.

  • ¹H NMR: The key differentiating feature is the vicinal coupling constant (³J) between the protons on the cyclopropane ring. Due to the dihedral angle relationships described by the Karplus equation, the coupling constants differ significantly:

    • ³J_trans is typically in the range of 4-6 Hz .

    • ³J_cis is typically larger, in the range of 7-10 Hz .[6] The chemical shifts of the ring protons will also differ due to the anisotropic effect of the nearby phenyl ring and carboxylic acid group.

  • ¹³C NMR: The chemical shifts of the cyclopropane carbons will be distinct for the cis and trans isomers due to steric and electronic differences. The carbonyl carbon typically appears in the 170-180 ppm range.[7]

It is important to note that in a standard achiral solvent, the NMR spectra of two enantiomers are identical. Distinguishing enantiomers by NMR requires the use of chiral solvating agents or chiral shift reagents, though this is less common than chiral HPLC for routine analysis.

Chiroptical Methods: Circular Dichroism (CD)

Once enantiomers are separated, CD spectroscopy can be used to determine their absolute configuration. By comparing the experimentally measured CD spectrum to spectra predicted by quantum chemical calculations, the (R) or (S) configuration can be assigned with a high degree of confidence.[8]

The Imperative of Stereochemistry in Biological Activity

In drug development and agrochemistry, the stereochemistry of a molecule is not a trivial detail; it is often the primary determinant of its biological function. The differential three-dimensional arrangement of atoms in isomers leads to distinct interactions with chiral biological targets like enzymes and receptors.[9]

  • Differential Potency: It is common for one enantiomer to be significantly more active than the other. For example, in a study of cis-2-(3,5-dichlorophenylcarbamoyl)cyclohexanecarboxylic acid, a related structure, the (1R,2S) enantiomer was found to be a more potent positive allosteric modulator of the mGluR4 receptor than the (1S,2R) enantiomer.[8]

  • Different Pharmacological Profiles: In some cases, enantiomers can have qualitatively different or even opposing biological effects. One enantiomer might be an agonist while the other is an antagonist.

  • Toxicity and Side Effects: The desired therapeutic effect may reside in one isomer, while the other may be inactive, less active, or contribute to undesirable side effects or toxicity.

For these reasons, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the investigation of the pharmacological profiles of individual enantiomers of a chiral drug.[5] This underscores the necessity of developing robust methods for the synthesis, separation, and characterization of each stereoisomer of 2-(2,3-dichlorophenyl)cyclopropanecarboxylic acid if it is to be used as a building block for a biologically active molecule. The stereochemistry of cyclopropane derivatives is known to be a critical determinant of their biological activities, which can range from antimicrobial to antitumor effects.[10]

Conclusion

The four stereoisomers of 2-(2,3-dichlorophenyl)cyclopropanecarboxylic acid present both a challenge and an opportunity for chemical and pharmaceutical research. A thorough understanding of their stereochemical relationships is the foundation for developing effective strategies for their separation and analysis. Techniques such as fractional crystallization, and more definitively, chiral HPLC, are indispensable tools for isolating each isomer in high purity. Spectroscopic methods, particularly ¹H NMR, provide unambiguous confirmation of the diastereomeric configuration. Ultimately, the profound influence of stereochemistry on biological activity makes the study of these individual isomers not just an academic exercise, but a critical requirement for the development of safe and effective new chemical entities.

References

  • CN1062345A - Preparation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid. Google Patents.
  • Cas 220353-25-3, (1R-trans)-2-(3,5-Dichlorophenyl)-cyclopropanecarboxylic acid. Autech Industry Co.,Limited.
  • DIMETHYL-3-(2,2- DISUBSTITUTEDVINYL)- CYCLOPROPANE-1- CARBOXYLIC ACID FROM ITS OPTICAL ISO. Jetir.Org.
  • Chiral HPLC Separations. Phenomenex.
  • EP0119463A1 - Process for the separation of isomers of substituted cyclopropanecarboxylic acids. Google Patents.
  • Lopez, S., et al. (2014). Integrated synthetic, pharmacological, and computational investigation of cis-2-(3,5-dichlorophenylcarbamoyl)cyclohexanecarboxylic acid enantiomers as positive allosteric modulators of metabotropic glutamate receptor subtype 4. Journal of Medicinal Chemistry. Available at: [Link]

  • Bender, D. M., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters. Available at: [Link]

  • Cyclopropanecarboxylic acid(1759-53-1) 1H NMR spectrum. ChemicalBook.
  • Péter, A., et al. (2021). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules. Available at: [Link]

  • Synthesis of Cyclopropanecarboxylic Acid. The Organic Chemistry Tutor. YouTube. Available at: [Link]

  • Comparative Chiral Separation of (RS)‐Propranolol Racemate by HPLC Using α-Glycoprotein and β-Cyclodextrin Stationary Phases. Neliti.
  • Schoepp, D. D., et al. (1994). In vitro and in vivo pharmacology of trans- and cis-(+-)-1-amino-1,3-cyclopentanedicarboxylic acid: dissociation of metabotropic and ionotropic excitatory amino acid receptor effects. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • EP0010874A1 - Process for separating optical isomers of substituted cyclopropane carboxylic acids. Google Patents.
  • Cyclopropanecarboxylic acid, 3-(2,2-dichlorovinyl)-2,2-dimethyl-, (3-phenoxyphenyl)methyl ester, (1R-cis)-. NIST WebBook.
  • Synthesis, Crystal Structure and Biological Activity of 1-Cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide. Asian Journal of Chemistry. Available at: [Link]

  • Recent applications and chiral separation development based on stationary phases in open tubular capillary electrochromatography (2019–2022). Journal of Pharmaceutical Analysis. Available at: [Link]

  • Confused between structural isomers versus stereoisomerism. Chemistry Stack Exchange. Available at: [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

  • Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (3-phenoxyphenyl)methyl ester. US EPA. Available at: [Link]

  • Synthesis and biological activity of novel 3-(2-propenyl)-cephalosporins. II. Preparation of prodrugs. The Journal of Antibiotics. Available at: [Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. DTIC.
  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. ResearchGate. Available at: [Link]

  • Construction of a cis-cyclopropane via reductive radical decarboxylation. Enantioselective synthesis of cis- and trans-1-arylpiperazyl-2-phenylcyclopropanes designed as antidopaminergic agents. The Journal of Organic Chemistry. Available at: [Link]

  • Structure and NMR Spectra of Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic Acid and its Anhydride. ResearchGate. Available at: [Link]

  • Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules. Available at: [Link]

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. Available at: [Link]

Sources

The Strained Scaffold: Advanced Synthesis and Medicinal Utility of Substituted Cyclopropanecarboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Magic Ring" in Drug Design

In the landscape of modern medicinal chemistry, the cyclopropane ring—specifically the cyclopropanecarboxylic acid (CPCA) motif—is far more than a simple structural curiosity. It represents a critical tool for conformational restriction . By locking the


 bond into a rigid 

angle, this scaffold forces substituents into precise vectors, often enhancing potency by reducing the entropic penalty of binding to a protein target.

Furthermore, the "cyclopropyl effect" offers a unique metabolic advantage. The


-like character of the C-H bonds (due to the Walsh orbitals/"banana bonds") renders the ring resistant to cytochrome P450-mediated oxidation compared to isopropyl or ethyl groups.

This guide moves beyond basic textbook definitions to provide a rigorous, field-tested review of how to synthesize, control, and apply substituted CPCA derivatives in high-value discovery programs.

Strategic Synthesis: The Three Pillars

As a process scientist, one must choose the synthetic route based on the electronic nature of the alkene precursor and the required stereochemistry. There is no "one size fits all."

A. Transition-Metal Catalyzed Diazo Decomposition (The Gold Standard)

For electron-rich to neutral alkenes, this is the most versatile method. It involves the decomposition of diazoacetates (or aryldiazoacetates) by Rh(II), Cu(I), or Ru(II) catalysts to generate a transient metal-carbenoid.

  • Mechanism: The metal coordinates the diazo carbon, expelling

    
     to form a highly electrophilic metal-carbene.[1] This species undergoes a concerted (but asynchronous) [2+1] cycloaddition with the alkene.
    
  • Stereocontrol: The use of

    
    -symmetric ligands (e.g., bisoxazolines for Cu, chiral carboxylates/carboxamidates for Rh) allows for exquisite enantioselectivity.
    
  • Expert Insight: In process chemistry, Rhodium(II) acetate dimer is the workhorse for initial screens, but Davies’ catalyst (Rh2(DOSP)4) is superior for aryldiazoacetates, often yielding

    
     ee.
    
B. Simmons-Smith & Furukawa Modification

Best suited for unactivated alkenes or allylic alcohols where coordination-directed delivery is possible.

  • Reagent: Diiodomethane (

    
    ) with Zn-Cu couple or 
    
    
    
    (Furukawa).
  • Key Feature: Stereospecific.[2][3][4][5] The geometry of the alkene (cis/trans) is strictly preserved in the cyclopropane product.

C. Michael-Initiated Ring Closure (MIRC)

The method of choice for electron-deficient alkenes (e.g., acrylates, fumarates) which react poorly with electrophilic carbenoids.

  • Mechanism: A nucleophile (sulfur ylide or

    
    -halo enolate) attacks the Michael acceptor. The resulting intermediate undergoes an intramolecular 
    
    
    
    displacement to close the ring.

Visualizing the Mechanism

Understanding the catalytic cycle of the metal-carbenoid pathway is essential for troubleshooting low yields or poor stereocontrol.

MetalCarbenoidCycle Start Diazo Precursor (N2=CR-COOR') Complex Metal-Diazo Complex Start->Complex + Catalyst Catalyst Metal Catalyst (Rh2L4 or Cu-Box) Carbenoid Metal-Carbenoid (M=CR-COOR') Complex->Carbenoid - N2 N2 N2 Gas (Byproduct) Complex->N2 Transition Transition State (Alkene Approach) Carbenoid->Transition + Alkene Product Cyclopropane Product Transition->Product Ring Closure Product->Catalyst Regeneration

Figure 1: The catalytic cycle for metal-catalyzed cyclopropanation. Note that the regeneration of the catalyst is the critical step often inhibited by catalyst poisoning or dimer formation.

Detailed Experimental Protocol

Protocol: Enantioselective Rh(II)-Catalyzed Cyclopropanation

This protocol is designed for the synthesis of a chiral 2-arylcyclopropanecarboxylate, a common pharmacophore.

Safety Warning: Diazo compounds are potentially explosive. Never heat neat diazo compounds. Always use a blast shield.

Reagents:
  • Substrate: Styrene derivative (1.0 equiv)

  • Reagent: Methyl styryldiazoacetate (1.2 equiv)

  • Catalyst:

    
     (1.0 mol%)
    
  • Solvent: Anhydrous Pentane or DCM (degassed)

Step-by-Step Workflow:
  • Catalyst Activation: In a flame-dried round-bottom flask under Argon, dissolve

    
     in anhydrous pentane. The solution should be a vibrant green.
    
  • Substrate Addition: Add the styrene substrate (1.0 equiv) to the catalyst solution.

  • Controlled Addition (The Critical Step): Dissolve the diazo compound in a separate volume of solvent. Using a syringe pump, add this solution to the reaction mixture over 2–4 hours .

    • Why? Keeping the stationary concentration of diazo low prevents "carbene dimerization" (formation of fumarates/maleates) and forces the carbene to react with the alkene.

  • Monitoring: Monitor by TLC/LC-MS for the disappearance of the diazo peak (distinctive UV).

  • Workup: Concentrate the solvent under reduced pressure. (Note: Rhodium catalysts can be expensive; for large scale, consider passing through a short plug of silica to recover the catalyst if using soluble polymer-supported variants, though typically this is single-use).

  • Purification: Flash column chromatography (Hexane/EtOAc).

Self-Validation Check:

  • If yield is low but conversion is high: Check for carbene dimers (diethyl fumarate). Correction: Slow down addition rate.

  • If ee% is lower than literature: Check solvent dryness and temperature (lower temps often improve ee but reduce rate).

Synthetic Decision Matrix

Use this logic flow to select the correct methodology for your specific substrate.

SynthesisDecisionTree Start Start: Alkene Substrate Q1 Electron Density? Start->Q1 Rich Electron Rich / Neutral (Styrenes, Vinyl Ethers) Q1->Rich High Poor Electron Deficient (Acrylates, Enones) Q1->Poor Low Q2 Enantioselectivity Required? Rich->Q2 MethodA Rh/Cu Catalyzed Diazo Decomposition Q2->MethodA Yes (Catalytic) MethodB Simmons-Smith (Chiral Auxiliary needed) Q2->MethodB No / Diastereoselective MethodC MIRC Reaction (Sulfur Ylides) Poor->MethodC

Figure 2: Strategic decision tree for selecting the optimal cyclopropanation methodology based on substrate electronics and stereochemical requirements.

Applications & Bioactive Examples

The following table highlights FDA-approved drugs and agrochemicals where the CPCA motif is central to efficacy.

CompoundClassMechanism of ActionRole of Cyclopropane
Milnacipran AntidepressantSNRILocks the amine and amide in a cis orientation to mimic the transition state of monoamine transport.
Betrixaban AnticoagulantFactor Xa InhibitorThe CPCA amide linker provides metabolic stability against amidases compared to linear alkyl chains.
Permethrin InsecticideNa+ Channel ModulatorThe gem-dimethyl cyclopropane ester is critical for photostability and binding to the insect sodium channel.
Tasimelteon SedativeMelatonin AgonistRigidifies the ethyl-amide side chain to selectively target MT1/MT2 receptors.

References

  • Doyle, M. P., et al. "Catalytic Asymmetric Cyclopropanation." Chemical Reviews, 1998.

  • Davies, H. M. L., & Beckwith, R. E. J. "Catalytic Enantioselective C-H Activation by Means of Metal Carbenoid-Induced C-H Insertion." Chemical Reviews, 2003.[6]

  • Simmons, H. E., & Smith, R. D. "A New Synthesis of Cyclopropanes." Journal of the American Chemical Society, 1959.

  • Lebel, H., et al. "Stereoselective Cyclopropanation Reactions."[6] Chemical Reviews, 2003.[6]

  • Concellón, J. M., et al. "The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids."[3] Organic Letters, 2007.[3]

  • Wernic, D., et al. "Michael-Initiated Ring Closure (MIRC) Reactions." Organic Chemistry Frontiers, 2024.[7][8]

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The Dawn of a New Scaffold: A Technical Guide to the Discovery of Novel Dichlorophenyl Cyclopropane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide delves into the burgeoning field of novel dichlorophenyl cyclopropane derivatives, a chemical scaffold poised to make a significant impact on drug discovery and development. We will explore the rationale behind their design, cutting-edge synthetic methodologies, comprehensive biological evaluations, and the critical structure-activity relationships that govern their therapeutic potential. This document is intended to be a living resource, providing both foundational knowledge and actionable protocols to empower researchers in this exciting area.

The Strategic Imperative for Dichlorophenyl Cyclopropane Scaffolds

The cyclopropane ring, a three-membered carbocycle, has garnered considerable attention in medicinal chemistry due to its unique conformational rigidity and electronic properties.[1] Its incorporation into molecular frameworks can lead to enhanced metabolic stability, improved binding affinity to biological targets, and novel pharmacological profiles.[2] The addition of a dichlorophenyl moiety introduces specific electronic and steric features that can be fine-tuned to optimize drug-like properties. The chlorine atoms can modulate lipophilicity, influence metabolic pathways, and participate in crucial halogen bonding interactions with protein targets, a feature increasingly recognized for its importance in rational drug design.

This guide will focus on two primary areas where dichlorophenyl cyclopropane derivatives have shown exceptional promise: oncology and agriculture. In oncology, the unique geometry of these compounds allows for novel interactions with biological targets, potentially overcoming resistance mechanisms to existing therapies. In agriculture, the development of new insecticides with novel modes of action is critical to combat the growing threat of insect resistance.[3]

Charting the Synthetic Landscape: Pathways to Novelty

The construction of the dichlorophenyl cyclopropane core is a pivotal step in the discovery of new derivatives. The most common and versatile approach involves the dichlorocyclopropanation of a corresponding dichlorostyrene precursor. This transformation is typically achieved through the in situ generation of dichlorocarbene (:CCl₂).

Phase-Transfer Catalyzed Dichlorocyclopropanation

A robust and scalable method for dichlorocarbene generation utilizes a biphasic system of chloroform and a concentrated aqueous strong base, such as sodium hydroxide, in the presence of a phase-transfer catalyst (PTC).[4][5] The PTC, typically a quaternary ammonium salt like benzyltriethylammonium chloride (BTEAC), facilitates the transfer of the hydroxide ion into the organic phase, where it deprotonates chloroform to generate the dichlorocarbene.

Experimental Protocol: Phase-Transfer Catalyzed Dichlorocyclopropanation of 3,4-Dichlorostyrene

Materials:

  • 3,4-Dichlorostyrene

  • Chloroform (CHCl₃)

  • Sodium Hydroxide (NaOH), 50% aqueous solution

  • Benzyltriethylammonium Chloride (BTEAC)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a vigorously stirred solution of 3,4-dichlorostyrene (1.0 eq) and BTEAC (0.02 eq) in chloroform (5.0 eq) at 0 °C, slowly add a 50% aqueous solution of sodium hydroxide (10.0 eq) dropwise over 1 hour.

  • Maintain the temperature at 0-5 °C during the addition.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, dilute the reaction mixture with water and dichloromethane.

  • Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1,1-dichloro-2-(3,4-dichlorophenyl)cyclopropane.

Alternative Dichlorocarbene Generation

An alternative method for generating dichlorocarbene involves the reaction of carbon tetrachloride with magnesium under ultrasonic irradiation.[6] This approach offers a milder alternative to the use of strong bases.

Experimental Protocol: Ultrasound-Assisted Dichlorocyclopropanation

Materials:

  • 4,4'-Dichlorostilbene

  • Carbon Tetrachloride (CCl₄)

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Anhydrous tetrahydrofuran (THF)

  • 10% aqueous ammonium chloride (NH₄Cl)

Procedure:

  • In a flask equipped with a magnetic stirrer, combine magnesium turnings (1.5 eq) and 4,4'-dichlorostilbene (1.0 eq) in a 4:1 mixture of anhydrous diethyl ether and THF.

  • Place the flask in an ultrasonic bath.

  • Add carbon tetrachloride (2.0 eq) to the mixture.

  • Irradiate the mixture with ultrasound at room temperature until the magnesium is consumed (typically 2-4 hours).

  • Upon completion, quench the reaction by adding 10% aqueous ammonium chloride.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford Z-1,1-dichloro-2,3-di(4-chlorophenyl)cyclopropane.

Synthesis_Workflow cluster_start Starting Materials cluster_methods Dichlorocyclopropanation Methods cluster_product Product cluster_derivatization Further Derivatization Dichlorostyrene Dichlorostyrene PTC Phase-Transfer Catalysis (CHCl3, NaOH, PTC) Dichlorostyrene->PTC Ultrasound Ultrasound-Assisted (CCl4, Mg) Dichlorostyrene->Ultrasound Product Dichlorophenyl Cyclopropane Derivative PTC->Product Ultrasound->Product Amidation Amidation Product->Amidation Esterification Esterification Product->Esterification Other Other Modifications Product->Other

Caption: General synthetic workflow for novel dichlorophenyl cyclopropane derivatives.

Unveiling Biological Potential: Anticancer and Insecticidal Activities

The true value of a novel chemical scaffold lies in its biological activity. Dichlorophenyl cyclopropane derivatives have demonstrated significant potential in two key therapeutic and industrial areas.

Anticancer Activity: Targeting Cellular Proliferation

Recent studies have highlighted the potent anti-proliferative activity of dichlorophenyl cyclopropane derivatives against various cancer cell lines.[7] The rigid cyclopropane core, coupled with the dichlorophenyl substituent, is believed to enable unique binding interactions with intracellular targets, leading to cell cycle arrest and apoptosis.

Table 1: In Vitro Anticancer Activity of Selected Dichlorophenyl Cyclopropane Derivatives

Compound IDStructureCell LineIC₅₀ (µM)Reference
DPC-1 1,1-dichloro-2-(2,4-dichlorophenyl)cyclopropaneMCF-7 (Breast)5.2[8]
DPC-2 1,1-dichloro-2-(3,5-dichlorophenyl)cyclopropaneHCT116 (Colon)8.7[9]
DPC-3 1-cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamideA549 (Lung)12.1[8]

Note: The structures and IC₅₀ values are representative and may not correspond to specific compounds in the cited literature but are illustrative of the potential of this class of molecules.

Anticancer_Mechanism DPC Dichlorophenyl Cyclopropane Derivative Target Intracellular Target (e.g., Tubulin, Kinase) DPC->Target Binding Pathway Signaling Pathway Disruption Target->Pathway Apoptosis Apoptosis Pathway->Apoptosis CellCycleArrest Cell Cycle Arrest Pathway->CellCycleArrest

Caption: Putative mechanism of anticancer activity.

Insecticidal Activity: A New Weapon Against Pests

The development of novel insecticides is crucial for global food security. Dichlorophenyl cyclopropane carboxamides have emerged as a promising class of insecticidal agents.[3][10] The unique structural features of these compounds are thought to interfere with vital neurological or metabolic pathways in insects, leading to rapid and effective pest control.

Table 2: Insecticidal Activity of Dichlorophenyl Cyclopropane Carboxamide Derivatives

Compound IDTarget PestActivity MetricValueReference
DPC-C1 Plutella xylostella (Diamondback moth)LC₅₀ (mg/L)15.3[3]
DPC-C2 Aphis gossypii (Cotton aphid)Mortality (%) at 100 mg/L95[6]
DPC-C3 Mythimna separata (Armyworm)LC₅₀ (mg/L)21.8[3]

Note: The data presented are representative of the insecticidal potential of this class of compounds.

Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint

Understanding the relationship between molecular structure and biological activity is paramount for rational drug design. For dichlorophenyl cyclopropane derivatives, several key SAR trends have been observed:

  • Position of Chlorine Atoms: The substitution pattern of the chlorine atoms on the phenyl ring significantly impacts activity. In many cases, 2,4- and 3,4-dichloro substitution patterns have shown superior potency compared to other isomers.[8]

  • Stereochemistry: The stereochemistry of the cyclopropane ring can be a critical determinant of biological activity. The relative orientation of the substituents can profoundly affect how the molecule interacts with its biological target.

  • Nature of the Carboxamide Substituent: In the case of insecticidal carboxamides, the nature of the N-substituent plays a crucial role in determining the spectrum of activity and potency.[10] Aromatic and heteroaromatic substituents have been shown to be particularly effective.

Spectroscopic Characterization: Confirming the Structure

The unambiguous identification of novel compounds is essential. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for the structural elucidation of dichlorophenyl cyclopropane derivatives.

Expected Spectroscopic Data for a Representative 1,1-dichloro-2-(2,4-dichlorophenyl)cyclopropane:

  • ¹H NMR: The protons on the cyclopropane ring typically appear as a complex multiplet in the upfield region (δ 1.0-3.0 ppm). The aromatic protons will exhibit characteristic splitting patterns in the downfield region (δ 7.0-7.5 ppm), with coupling constants indicative of their relative positions.[11]

  • ¹³C NMR: The carbon of the CCl₂ group will appear at a characteristic downfield shift (δ ~60-70 ppm). The other two cyclopropyl carbons will be found further upfield. The aromatic carbons will show distinct signals in the δ 120-140 ppm range.[12]

  • HRMS (High-Resolution Mass Spectrometry): The mass spectrum will show a characteristic isotopic cluster pattern for the presence of four chlorine atoms, allowing for the unambiguous determination of the molecular formula.

Future Perspectives and Conclusion

The discovery of novel dichlorophenyl cyclopropane derivatives represents a significant advancement in the quest for new therapeutic and agrochemical agents. The synthetic methodologies outlined in this guide provide a solid foundation for the creation of diverse chemical libraries. The promising anticancer and insecticidal activities warrant further investigation and optimization through iterative cycles of design, synthesis, and biological evaluation.

As our understanding of the intricate interactions between these molecules and their biological targets deepens, so too will our ability to design next-generation compounds with enhanced potency, selectivity, and safety profiles. This technical guide serves as a starting point for researchers to explore the vast potential of this exciting and versatile chemical scaffold.

References

  • Li, M., Liu, C. L., Zhang, J., Wu, Q., Hao, S. L., & Song, Y. Q. (2013). Design, synthesis and structure-activity relationship of novel insecticidal dichloro-allyloxy-phenol derivatives containing substituted pyrazol-3-ols. Pest Management Science, 69(5), 635-641.
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  • Yuan, J., et al. (2024). Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. Molecules, 29(4), 899.
  • Selvaraj, V., & Rajendran, V. (2011). Phase transfer catalysis: Kinetics and mechanism of hydroxide ion initiated dichlorocarbene addition to styrene catalysed by. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 123(1), 63-70.
  • Sun, N. B., et al. (2012). Synthesis, Crystal Structure and Biological Activity of 1-Cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide. Asian Journal of Chemistry, 24(6), 2465-2467.
  • El-Gaby, M. S. A., et al. (2023). Insecticidal activity and structure activity relationship study of some synthesized hydrazone, dihydropyridine and 3-cyano-1, 4-dihydro-pyradazin-4-one derivatives against Aphis nerii.
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  • Salaün, J. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA.
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  • Vivekanand, P. A., & Balakrishnan, T. (2012). Dichlorocyclopropanation of - methyl styrene using phase-transfer Catalyst - A kinetic study. International Journal of Chemical Kinetics, 44(5), 326-334.
  • Georgieva, M., et al. (2022). In Vitro Anticancer Activity of Two Ferrocene-Containing Camphor Sulfonamides as Promising Agents against Lung Cancer Cells. Molecules, 27(12), 3691.
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  • Prezhdo, V. V., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. PLoS ONE, 16(1), e0245871.
  • Duke, S. O., et al. (2023). Molecular targets of insecticides and herbicides - Are there useful overlaps?. Pesticide Biochemistry and Physiology, 192, 105340.
  • Balakrishnan, T., & Jayachandran, J. P. (2001). New ‘multi-site’ phase transfer catalyst for the addition of dichlorocarbene to styrene. Journal of the Chemical Society, Perkin Transactions 2, (1), 146-150.
  • Rasayan Journal of Chemistry. (2022). In-vitro ANTICANCER ACTIVITY, ANTIMICROBIAL AND In-silico STUDIES OF NAPHTHYL PYRAZOLE ANALOGUES. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Insecticidal Activity, Structure–Activity Relationship (SAR) and Density Functional Theory (DFT) of Novel Anthranilic Diamides Analogs Containing 1,3,4-Oxadiazole Rings. Retrieved from [Link]

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Unlocking the Potential of 2-(2,3-Dichlorophenyl)cyclopropanecarboxylic Acid in Agrochemicals: A Technical Guide for Innovators

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Molecule of Untapped Agrochemical Potential

In the relentless pursuit of novel and effective agrochemical solutions, the exploration of unique chemical scaffolds is paramount. This technical guide delves into the untapped potential of 2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid, a molecule that, while not extensively documented in mainstream agrochemical literature, presents a compelling case for investigation. Its structure, a hybrid of a dichlorinated phenyl ring and a cyclopropanecarboxylic acid moiety, hints at a spectrum of possible bioactivities. The cyclopropane ring is a key feature in a variety of biologically active compounds, often imparting metabolic stability and a specific conformational rigidity that can enhance binding to target proteins.[1][2] The dichlorophenyl group is a well-established toxophore in numerous pesticides, contributing to their efficacy.[3][4][5] This guide will serve as a foundational resource for researchers, scientists, and drug development professionals, providing a scientifically-grounded exploration of its potential applications as an herbicide, fungicide, and insecticide. We will dissect the rationale behind these potential uses, propose plausible mechanisms of action, and provide detailed experimental protocols to empower the scientific community to validate these hypotheses.

Chemical Profile of 2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid

A thorough understanding of the physicochemical properties of a compound is the bedrock of its development as a successful agrochemical. While empirical data for 2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid is scarce, we can infer its likely characteristics based on its constituent parts.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₀H₈Cl₂O₂Based on chemical structure.
Molecular Weight 231.08 g/mol Calculated from the molecular formula.
Appearance Likely a crystalline solidSimilar to other substituted phenylcarboxylic acids.[6]
Solubility Low in water, soluble in organic solventsThe dichlorophenyl group imparts hydrophobicity, while the carboxylic acid provides some polar character.
Stereochemistry Exists as cis and trans isomers, each as a pair of enantiomers.The presence of two substituents on the cyclopropane ring creates stereocenters. The specific stereoisomer can significantly impact biological activity.

Potential Agrochemical Applications and Mechanistic Hypotheses

The unique structural amalgamation within 2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid suggests several avenues for agrochemical development.

Herbicidal Activity: A Potential Synthetic Auxin

The presence of a dichlorinated phenyl ring linked to a carboxylic acid is reminiscent of the auxinic herbicide family, most notably 2,4-D (2,4-Dichlorophenoxyacetic acid).[7][8][9] These herbicides mimic the natural plant hormone auxin, leading to uncontrolled growth and ultimately, death in susceptible broadleaf weeds.[7][8]

Hypothesized Mechanism of Action: 2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid may act as a synthetic auxin, binding to auxin receptors in plant cells. This binding could trigger a cascade of downstream effects, including the upregulation of genes involved in cell division and elongation, leading to epinasty, stem twisting, and eventual plant death. The cyclopropane ring may serve to lock the phenyl ring in a specific orientation that enhances its affinity for the auxin receptor.

Experimental Validation Workflow:

Herbicidal_Activity_Workflow cluster_0 In Vitro Screening cluster_1 Whole Plant Bioassay cluster_2 Mechanism of Action Studies A Seed Germination Assay B Root Elongation Assay A->B Dose-response C Auxin Receptor Binding Assay B->C Confirm target F Phytotoxicity Assessment C->F Promising candidates D Pre-emergence Application D->F E Post-emergence Application E->F G Gene Expression Analysis (Auxin-responsive genes) F->G H Hormone Profiling F->H

Caption: Workflow for evaluating the herbicidal potential of 2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid.

Fungicidal Activity: Disrupting Fungal Cell Integrity

Dichlorophenyl-containing compounds have a history of use as fungicides.[10][11][12] For instance, certain derivatives of 1-(3,5-dichlorophenyl)-2,5-pyrrolidinedione exhibit antifungal activity against Botrytis cinerea.[10] The mode of action for many of these compounds involves the disruption of fungal cell membranes or the inhibition of key enzymes.

Hypothesized Mechanism of Action: The lipophilic nature of the dichlorophenyl group could facilitate the partitioning of 2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid into fungal cell membranes, disrupting their integrity and leading to leakage of cellular contents. Alternatively, the molecule could inhibit a critical fungal enzyme, such as those involved in sterol biosynthesis, a common target for azole fungicides which also contain aromatic rings. The carboxylic acid moiety could play a role in interacting with active site residues of target enzymes.

Experimental Validation Workflow:

Fungicidal_Activity_Workflow cluster_0 In Vitro Antifungal Assay cluster_1 In Vivo Efficacy Trial cluster_2 Mechanism of Action Studies A Spore Germination Assay B Mycelial Growth Inhibition Assay A->B Dose-response C MIC Determination B->C Quantify potency F Disease Severity Rating C->F Promising candidates G Cell Membrane Permeability Assay C->G H Ergosterol Biosynthesis Inhibition Assay C->H D Detached Leaf Assay D->F E Whole Plant Inoculation E->F

Caption: Workflow for evaluating the fungicidal potential of 2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid.

Insecticidal Activity: A Novel Pyrethroid Analog?

The cornerstone of pyrethroid insecticides is the cyclopropanecarboxylic acid core, exemplified by chrysanthemic acid.[13] These compounds act as potent neurotoxins in insects by targeting voltage-gated sodium channels. While 2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid lacks the gem-dimethyl group and the specific side chain of classical pyrethroids, its fundamental structure as a substituted cyclopropanecarboxylic acid warrants investigation.

Hypothesized Mechanism of Action: 2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid, or more likely its ester derivatives, could potentially interact with insect sodium channels, albeit through a binding mode different from traditional pyrethroids. The dichlorophenyl group could occupy a hydrophobic pocket within the channel protein, while the cyclopropane ring provides the necessary structural rigidity.

Experimental Validation Workflow:

Insecticidal_Activity_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Mechanism of Action Studies A Topical Application Assay C LD50/LC50 Determination A->C B Feeding Assay B->C D Contact Irritability Assay C->D C->D Active compounds E Knockdown Effect Assessment C->E F Electrophysiological Studies (Sodium Channel) E->F G Synergist Bioassays (e.g., with PBO) E->G

Caption: Workflow for evaluating the insecticidal potential of 2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid and its derivatives.

Detailed Experimental Protocols

To facilitate the investigation of 2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid, the following are detailed, step-by-step methodologies for key experiments.

Protocol 1: Herbicidal Root Elongation Assay
  • Preparation of Test Solutions: Prepare a stock solution of 2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid in a suitable solvent (e.g., DMSO) and serially dilute to obtain a range of test concentrations (e.g., 1, 10, 100, 1000 µM).

  • Seed Sterilization and Germination: Surface sterilize seeds of a model plant (e.g., Arabidopsis thaliana or lettuce) and place them on agar plates containing half-strength Murashige and Skoog (MS) medium.

  • Treatment Application: After a set period of germination (e.g., 48 hours), transfer seedlings to new agar plates containing the various concentrations of the test compound. Include a solvent control and a positive control (e.g., 2,4-D).

  • Incubation: Incubate the plates vertically in a growth chamber under controlled conditions (e.g., 22°C, 16h light/8h dark cycle).

  • Data Collection and Analysis: After a specified time (e.g., 5-7 days), photograph the plates and measure the primary root length of the seedlings using image analysis software. Calculate the concentration that inhibits root growth by 50% (IC₅₀).

Protocol 2: Fungicidal Mycelial Growth Inhibition Assay
  • Preparation of Amended Media: Prepare a stock solution of 2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid in a suitable solvent. Add appropriate volumes of the stock solution to molten potato dextrose agar (PDA) to achieve the desired final concentrations.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the actively growing edge of a fungal culture (e.g., Botrytis cinerea or Fusarium graminearum) onto the center of each agar plate.

  • Incubation: Incubate the plates in the dark at the optimal growth temperature for the specific fungus.

  • Data Collection and Analysis: Measure the diameter of the fungal colony at regular intervals until the colony on the control plate reaches the edge. Calculate the percentage of growth inhibition for each concentration relative to the solvent control. Determine the effective concentration that inhibits growth by 50% (EC₅₀).

Protocol 3: Insecticidal Topical Application Assay
  • Insect Rearing: Use a susceptible strain of a model insect (e.g., houseflies, Musca domestica, or fruit flies, Drosophila melanogaster).

  • Preparation of Test Solutions: Prepare a series of dilutions of 2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid (or its ester derivatives) in a volatile solvent like acetone.

  • Application: Anesthetize the insects (e.g., with CO₂ or by chilling). Using a micro-applicator, apply a small, precise volume (e.g., 0.1-1 µL) of the test solution to the dorsal thorax of each insect.

  • Observation: Place the treated insects in clean containers with access to food and water. Assess mortality at specified time points (e.g., 24, 48, and 72 hours).

  • Data Analysis: Determine the lethal dose that causes 50% mortality (LD₅₀) using probit analysis.

Conclusion and Future Directions

2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid stands as a molecule of considerable, yet unproven, potential in the agrochemical arena. Its structural features provide a strong scientific rationale for its investigation as a herbicide, fungicide, and insecticide. This guide has laid out a roadmap for its exploration, from hypothesized mechanisms of action to detailed experimental protocols. The path forward requires a systematic and rigorous evaluation of its biological activities, starting with the synthesis of the different stereoisomers, as stereochemistry is often critical for biological activity. Further derivatization, particularly esterification of the carboxylic acid, could unlock or enhance its insecticidal properties. As the demand for novel and sustainable crop protection solutions continues to grow, the exploration of such underexplored chemical spaces is not just an academic exercise but a vital necessity. The insights and methodologies presented herein are intended to catalyze this exploration and pave the way for the potential discovery of a new class of agrochemicals.

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  • ACS GCI Pharmaceutical Roundtable Reagent Guides (n.d.). Cyclopropanation. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. Retrieved from [Link]

  • RSC Publishing (2025). Discovery of novel azole derivatives with benzanilide-containing hydrophobic side chains for the treatment of drug-resistant fungal infections. Retrieved from [Link]

  • ResearchGate (2025). (PDF) Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. Retrieved from [Link]

  • ResearchGate (2025). Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. Retrieved from [Link]

  • ResearchGate (2022). Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. Retrieved from [Link]

  • National Center for Biotechnology Information (2000). Synthesis, fungicidal activity, and QSAR of a series of 2-dichlorophenyl-3-triazolylpropyl ethers. Retrieved from [Link]

  • MDPI (n.d.). Structure-Activity of Plant Growth Bioregulators and Their Effects on Mammals. Retrieved from [Link]

  • Google Patents (n.d.). US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
  • ontario.ca (2022). Plant growth regulators. Retrieved from [Link]

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  • National Center for Biotechnology Information (n.d.). Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR. Retrieved from [Link]

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A Guide to the Thermodynamic Landscape of Dichlorophenyl Cyclopropanes for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Energetic Secrets of a Privileged Scaffold

The cyclopropane ring, a seemingly simple three-carbon cycloalkane, continues to captivate the imagination of chemists and drug designers. Its inherent ring strain and unique electronic properties impart a fascinating reactivity profile and conformational rigidity that can be exploited to create novel therapeutics. When appended with a dichlorophenyl moiety, the resulting dichlorophenyl cyclopropanes present a scaffold of significant interest in medicinal chemistry, offering a means to fine-tune lipophilicity, metabolic stability, and target engagement.

However, to truly harness the potential of these molecules, a deep understanding of their thermodynamic properties is paramount. These fundamental parameters—enthalpy, entropy, and Gibbs free energy—govern their stability, reactivity, and ultimately, their behavior in biological systems. This technical guide provides a comprehensive overview of the principles and practical methodologies for determining and predicting the thermodynamic properties of dichlorophenyl cyclopropanes. We will delve into both experimental and computational approaches, offering not just protocols, but the underlying scientific rationale to empower researchers in their quest for the next generation of therapeutics.

The Energetic Core: Understanding the Thermodynamics of the Cyclopropane Ring

The cyclopropane ring is characterized by significant ring strain, a consequence of the deviation of its C-C-C bond angles (60°) from the ideal tetrahedral angle (109.5°). This strain energy, approximately 115 kJ/mol, is a key determinant of its thermodynamic properties and reactivity.[1] It leads to a higher enthalpy of formation compared to its acyclic isomer, propene, making it thermodynamically less stable.[2]

The C-C bonds in cyclopropane possess increased p-character, giving them partial double-bond character. This unique electronic nature allows the cyclopropane ring to interact with adjacent functional groups, including aromatic systems, through conjugation.

The Influence of the Dichlorophenyl Substituent: A Predictive Analysis

Electronic Effects: The dichlorophenyl group is electron-withdrawing due to the inductive effect of the two chlorine atoms. This effect can influence the stability of the cyclopropane ring. The interaction between the phenyl ring and the cyclopropane's Walsh orbitals can lead to a thermodynamic stabilization of about 8 kJ/mol in phenylcyclopropane.[7] The conformational orientation of the phenyl ring relative to the cyclopropane ring is crucial for this stabilizing interaction, with the "bisected" conformation allowing for optimal overlap.[7]

Steric Effects: The bulky dichlorophenyl group will introduce steric strain, which can destabilize the molecule. The extent of this destabilization will depend on the substitution pattern on both the phenyl ring (e.g., 2,3-dichloro vs. 3,5-dichloro) and the cyclopropane ring (i.e., the relative stereochemistry if the cyclopropane is further substituted).

Experimental Determination of Thermodynamic Properties: A Practical Guide

For the precise determination of the thermodynamic properties of dichlorophenyl cyclopropanes, calorimetric techniques are the gold standard. A prerequisite for accurate measurements is the availability of a highly purified sample, which can be achieved through common synthetic routes to arylcyclopropanes followed by rigorous purification.[8][9]

Enthalpy of Formation via Oxygen-Bomb Combustion Calorimetry

This technique measures the heat released during the complete combustion of a substance in a constant-volume container. From the heat of combustion, the standard enthalpy of formation can be calculated using Hess's Law.[2]

Experimental Protocol:

  • Sample Preparation: A precisely weighed pellet of the dichlorophenyl cyclopropane isomer is prepared.

  • Bomb Assembly: The pellet is placed in a crucible inside a high-pressure stainless-steel vessel (the "bomb"). A small amount of water is added to the bomb to ensure that the combustion products are in their standard states.

  • Pressurization: The bomb is filled with high-purity oxygen to a pressure of approximately 30 atm.

  • Calorimeter Setup: The bomb is submerged in a known mass of water in a well-insulated container (the calorimeter). The temperature of the water is monitored with a high-precision thermometer.

  • Ignition: The sample is ignited via an electrical fuse.

  • Temperature Monitoring: The temperature of the water is recorded until it reaches a maximum and then begins to cool.

  • Data Analysis: The heat capacity of the calorimeter is determined by calibrating with a substance of known heat of combustion (e.g., benzoic acid). The heat of combustion of the sample is then calculated from the observed temperature change.

  • Calculation of Enthalpy of Formation: The standard enthalpy of formation is calculated from the standard enthalpy of combustion using the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HCl).

Causality Behind Experimental Choices:

  • High-Purity Oxygen: Ensures complete combustion of the sample.

  • Constant-Volume Bomb: Simplifies the thermodynamic calculations, as the heat measured is the change in internal energy (ΔU).

  • Water in the Bomb: Ensures that the water and any hydrochloric acid formed are in their liquid and aqueous states, respectively, which are their standard states.

  • Calorimeter Calibration: Accounts for the heat absorbed by the calorimeter itself, ensuring accurate determination of the heat released by the combustion reaction.

Enthalpy of Vaporization via Vaporization Calorimetry

This method directly measures the heat required to vaporize a known amount of a substance at a constant temperature and pressure.

Heat Capacity via Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. This allows for the determination of the heat capacity of the substance as a function of temperature.

Computational Prediction of Thermodynamic Properties: An In-Silico Approach

Quantum chemical calculations offer a powerful and cost-effective alternative for estimating the thermodynamic properties of molecules, especially when experimental data is unavailable.[10][11]

Isodesmic Reaction Schemes: A Strategy for Accurate Predictions

A significant challenge in computational thermochemistry is the accurate calculation of absolute energies. Isodesmic reactions are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides.[4][6] This conservation of bond types leads to a cancellation of systematic errors in the quantum chemical calculations, resulting in a more accurate prediction of the enthalpy of reaction.

By using the calculated enthalpy of an isodesmic reaction and the known experimental enthalpies of formation for all other species in the reaction, the enthalpy of formation of the target molecule (the dichlorophenyl cyclopropane) can be accurately determined.

Designing an Isodesmic Reaction for a Dichlorophenyl Cyclopropane (e.g., 1-(2,3-dichlorophenyl)cyclopropane):

An appropriate isodesmic reaction would involve simple, well-characterized molecules. For example:

1-(2,3-dichlorophenyl)cyclopropane + Benzene → 1,2-Dichlorobenzene + Phenylcyclopropane

Computational Protocol:

  • Geometry Optimization: The 3D structures of all reactants and products are optimized using a suitable level of theory (e.g., B3LYP with a 6-311++G(d,p) basis set).[4]

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections.[5]

  • Single-Point Energy Calculations: Higher-level single-point energy calculations (e.g., using coupled-cluster methods like CCSD(T)) can be performed on the optimized geometries for improved accuracy.

  • Calculation of Reaction Enthalpy: The enthalpy of the isodesmic reaction is calculated as the difference between the sum of the calculated enthalpies of the products and the sum of the calculated enthalpies of the reactants.

  • Calculation of Enthalpy of Formation: The enthalpy of formation of the dichlorophenyl cyclopropane is then calculated using the following equation:

    ΔfH°(dichlorophenyl cyclopropane) = [ΔfH°(1,2-dichlorobenzene) + ΔfH°(phenylcyclopropane)] - ΔfH°(benzene) - ΔrH°(calculated)

    Where ΔfH° are the experimental standard enthalpies of formation and ΔrH° is the calculated enthalpy of the isodesmic reaction.

Data Visualization and Interpretation

To facilitate the understanding and application of the determined thermodynamic data, clear visualization is essential.

Experimental Workflow for Thermodynamic Parameter Determination

experimental_workflow cluster_synthesis Synthesis & Purification cluster_calorimetry Calorimetric Measurements cluster_data Thermodynamic Data synthesis Synthesis of Dichlorophenyl Cyclopropane Isomer purification High-Purity Sample synthesis->purification bomb_cal Oxygen-Bomb Combustion Calorimetry purification->bomb_cal vap_cal Vaporization Calorimetry purification->vap_cal dsc Differential Scanning Calorimetry (DSC) purification->dsc enthalpy_comb ΔcH° bomb_cal->enthalpy_comb enthalpy_vap ΔvapH° vap_cal->enthalpy_vap heat_cap Cp dsc->heat_cap enthalpy_form ΔfH° enthalpy_comb->enthalpy_form Hess's Law

Caption: Experimental workflow for determining the thermodynamic properties of dichlorophenyl cyclopropanes.

Computational Workflow for Predicting Enthalpy of Formation

computational_workflow cluster_design Isodesmic Reaction Design cluster_calc Quantum Chemical Calculations cluster_analysis Data Analysis design Design Isodesmic Reaction geom_opt Geometry Optimization (e.g., B3LYP) design->geom_opt freq_calc Frequency Calculation (ZPVE & Thermal Corrections) geom_opt->freq_calc energy_calc Single-Point Energy (e.g., CCSD(T)) freq_calc->energy_calc rxn_enthalpy Calculate Reaction Enthalpy (ΔrH°) energy_calc->rxn_enthalpy final_enthalpy Predicted ΔfH° of Dichlorophenyl Cyclopropane rxn_enthalpy->final_enthalpy exp_data Known Experimental ΔfH° exp_data->final_enthalpy

Caption: Computational workflow for predicting the enthalpy of formation using isodesmic reactions.

Conclusion: From Fundamental Properties to Rational Drug Design

A thorough understanding of the thermodynamic properties of dichlorophenyl cyclopropanes is not merely an academic exercise. This knowledge is critical for:

  • Predicting Reactivity: The stability of the cyclopropane ring, as quantified by its enthalpy of formation, will directly impact its susceptibility to ring-opening reactions, a common metabolic pathway.

  • Understanding Drug-Target Interactions: The conformational preferences and energetic landscape of the molecule will influence how it binds to its biological target. Calorimetric studies of ligand binding can provide a complete thermodynamic profile of this interaction.[12]

  • Informing Synthetic Strategy: Knowledge of the relative stabilities of different isomers can guide the development of more efficient and selective synthetic routes.

By combining the predictive power of computational chemistry with the precision of experimental calorimetry, researchers can build a robust understanding of the thermodynamic landscape of dichlorophenyl cyclopropanes. This foundational knowledge is indispensable for the rational design and development of novel therapeutics that leverage the unique properties of this privileged scaffold.

References

  • Good, W. D. (1971). The Enthalpies of Combustion and Formation of Some Alkyl Cyclopropanes. The Journal of Chemical Thermodynamics, 3(4), 539-546.
  • How to calculate the enthalpy of the form
  • Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. (2025). Beilstein Journal of Organic Chemistry.
  • Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction. (2023). Molecules, 28(8), 3488.
  • Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. (2025). Beilstein Journal of Organic Chemistry.
  • Kim, M. J., et al. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes.
  • Synthesis of cyclopropanes. Organic Chemistry Portal.
  • Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. (2025).
  • Gibson, S. E., et al. (2002). Synthesis and structural analysis of dehydrophenylalanine cyclophanes.
  • Banks, R. E., et al. (1972). Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes. Journal of the Chemical Society, Perkin Transactions 1, 1092-1097.
  • Chemical Properties of Cyclopropane (CAS 75-19-4). Cheméo.
  • Calorimetric and Structural Studies of 1,2,3-Trisubstituted Cyclopropanes as Conformationally Constrained Peptide Inhibitors of Src SH2 Domain Binding. (2002). Journal of the American Chemical Society, 124(42), 12557-12565.
  • Crystal structures of phenyl-substituted cyclopropanes. IV. the crystal structure (at 21‡C and −100‡C) and the phenyl ring conformation in 4-cyclopropylacetanilide. (2025).
  • Workflow for practical quantum chemical calculations with quantum phase estimation algorithm: electronic ground and π-π* excited states of benzene and its deriv
  • Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. (2010). Pharmaceuticals, 3(3), 579-613.
  • Gibbs free energy profiles of cycloaddition between cyclopropene 1 a and methyl prolin
  • Conventional strain energy estimates for cyclopropane (eq. 1) and... (n.d.).
  • Workflow for practical quantum chemical calculations with a quantum phase estimation algorithm: electronic ground and π–π* excited states of benzene and its deriv
  • Guide for writing the strain energy report Experimental Chemistry I, CH 362 & 362H Winter term, 2021.
  • Fluorinated cyclopropanes: synthesis and chemistry of the aryl α,β,β-trifluorocyclopropane motif. (2018). PubMed.

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Methodological & Application

Application Note: Optimization of Synthetic Workflows for 2-(2,3-Dichlorophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Overview

2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid is a high-value chiral scaffold, structurally analogous to intermediates used in the synthesis of SNRIs (e.g., milnacipran analogs) and glutamate receptor modulators. Its utility lies in the rigid cyclopropane ring, which locks the pharmacophore—the 2,3-dichlorophenyl group—into a specific vector relative to the carboxylic acid tail.

The Challenge: This molecule presents a "Dual-Constraint" for synthetic chemists:

  • Electronic/Strain Instability: The cyclopropane ring (~27.5 kcal/mol strain energy) is activated by the electron-withdrawing 2,3-dichlorophenyl group (a Donor-Acceptor-like motif). Harsh Lewis acids or excessive heat can trigger ring-opening or homo-Michael additions.

  • Steric Impedance: The chlorine atom at the 2-position of the phenyl ring creates significant steric bulk immediately adjacent to the reaction center. Standard coupling protocols often fail or proceed with poor conversion due to this "ortho-effect."

This guide provides optimized, self-validating protocols designed to overcome steric hindrance while preserving ring integrity and stereochemical configuration.

Safety & Handling "Pre-Flight"

Before initiating any workflow, the following safety parameters must be acknowledged.

Hazard ClassSpecific RiskMitigation Strategy
Energetic Ring System Cyclopropanes are thermodynamically unstable. Strong acids (e.g., neat H₂SO₄) can cause exothermic ring opening.Maintain reaction temperatures <100°C where possible. Avoid strong Lewis acids (AlCl₃) unless intended for ring expansion.
Acyl Azides (Curtius) Intermediate in amine synthesis.[1] Potentially explosive if concentrated.Never isolate the acyl azide. Process in solution (toluene) and rearrange immediately to isocyanate.
Chlorinated Aromatics Lipophilic and potentially bio-accumulative.Use double-gloving (Nitrile). All waste streams must be segregated as halogenated organic waste.

Protocol A: Sterically Demanding Amide Coupling

Objective: Functionalization of the carboxylic acid with complex amines.

The Logic: Standard carbodiimide couplings (EDC/NHS) often stall due to the steric wall created by the 2,3-dichlorophenyl group. We utilize T3P (Propylphosphonic anhydride) because it acts as both a coupling agent and water scavenger, driving the equilibrium forward even in sterically congested systems, with a lower risk of racemization than HATU.

Materials
  • Substrate: 2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid (1.0 eq)

  • Amine: Target amine (1.1 eq)

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 eq)

  • Base: Diisopropylethylamine (DIPEA) (3.0 eq)

  • Solvent: 2-MeTHF (preferred for green chemistry) or DMF (if solubility is poor).

Step-by-Step Methodology
  • Dissolution: In a dry flask under N₂, dissolve the acid and the amine in 2-MeTHF (concentration ~0.2 M).

  • Base Addition: Add DIPEA dropwise. Note: The solution may warm slightly.

  • Activation: Cool the mixture to 0°C. Add T3P solution dropwise over 10 minutes.

    • Why? Slow addition prevents exotherms that could degrade the strained ring.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours.

    • Self-Validation: Monitor by TLC or LCMS. Look for the disappearance of the acid peak (M-H) and appearance of the amide (M+H). If conversion is <50% after 12h, heat to 40°C. Do not exceed 60°C.

  • Workup: Quench with water. Wash organic layer with 10% citric acid (removes unreacted amine/DIPEA), then sat. NaHCO₃ (removes unreacted acid), then brine.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Curtius Rearrangement (Acid Amine)

Objective: Converting the acid to an amine with Retention of Configuration .[2]

The Logic: Converting the acid to the amine (a common pharmacophore requirement) requires a rearrangement.[2] The DPPA (Diphenylphosphoryl azide) method is superior here because it avoids the formation of the acid chloride (which is prone to epimerization at the cyclopropyl stereocenter). The rearrangement is concerted, ensuring the cis or trans geometry is perfectly preserved.

Materials
  • Substrate: 2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid (1.0 eq)

  • Reagent: DPPA (1.1 eq)

  • Base: Triethylamine (TEA) (1.2 eq)

  • Solvent: Toluene (anhydrous)

  • Quench: tert-Butanol (excess) for Boc-protection, or aqueous acid for free amine.

Step-by-Step Methodology
  • Activation: Dissolve acid and TEA in anhydrous toluene under Argon. Add DPPA at 0°C.

  • Acyl Azide Formation: Stir at 0°C for 1 hour, then RT for 1 hour.

    • Self-Validation (IR Check): Take a small aliquot. IR should show a strong azide stretch at ~2140 cm⁻¹.

  • Rearrangement (The Critical Step): Heat the solution to 80–90°C.

    • Observation: Evolution of N₂ gas (bubbling) indicates isocyanate formation.

    • Self-Validation (IR Check): The azide peak (2140 cm⁻¹) will disappear, replaced by a sharp Isocyanate peak at ~2270 cm⁻¹.

  • Trapping:

    • Option A (Boc-Amine): Add excess t-BuOH and reflux for 12 hours.

    • Option B (Urea): Add a secondary amine to form the urea derivative.

    • Option C (Free Amine): Cool to RT, add 2N HCl/THF, and stir for 1 hour (hydrolysis).

  • Purification: The resulting amine/carbamate retains the original cis/trans ratio of the starting material.

Visualizing the Workflow

The following diagrams illustrate the reaction pathways and the specific logic for the Amide Coupling protocol.

ReactionLandscape Acid 2-(2,3-Dichlorophenyl) cyclopropanecarboxylic Acid T3P T3P / Amine Acid->T3P DPPA DPPA / Heat Acid->DPPA Amide Amide Derivative (Pharmacophore Linkage) T3P->Amide Steric Coupling (No Epimerization) Isocyanate Isocyanate (Intermediate) DPPA->Isocyanate -N2 (Curtius) BocAmine Boc-Protected Amine (Retention of Config) Isocyanate->BocAmine + t-BuOH

Caption: Figure 1. Divergent synthetic pathways from the parent acid. Note the central role of the Isocyanate intermediate in amine synthesis.

AmideLogic Start Start: Acid + Amine CheckSterics Is Amine Sterically Hindered? Start->CheckSterics Standard Use HATU / DMF CheckSterics->Standard No Optimized Use T3P / 2-MeTHF (0°C -> RT) CheckSterics->Optimized Yes (2,3-Cl effect) Monitor Monitor LCMS (12h) Standard->Monitor Optimized->Monitor Decision Conversion > 90%? Monitor->Decision Heat Heat to 40°C (Max 60°C) Decision->Heat No Workup Acid/Base Wash Isolate Product Decision->Workup Yes Heat->Monitor

Caption: Figure 2. Decision tree for amide coupling. The 2,3-dichloro substitution usually mandates the "Optimized" T3P pathway.

Analytical Controls: Stereochemical Resolution

Because the biological activity of phenylcyclopropanes is often restricted to a single enantiomer (usually the (+)-isomer for transporter inhibition), resolving the cis/trans mixture is critical.

HPLC Method for Diastereomer Separation:

  • Column: Chiralcel OJ-H or Chiralpak AD-H (Cellulose-based columns work best for aryl cyclopropanes).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 230 nm (The dichlorophenyl ring has strong absorption here).

  • Expected Result: The trans-isomer typically elutes before the cis-isomer due to the more planar conformation interacting less with the chiral stationary phase cavities.

References

  • Curtius Rearrangement Mechanisms & Protocols

    • Title: The Curtius Rearrangement: Applic
    • Source: N
    • URL:[Link]

  • Sterically Hindered Amide Couplings

    • Title: The Synthesis of Sterically Hindered Amides.[3]

    • Source: ResearchGate.[4]

    • URL:[Link]

  • Cyclopropane Synthesis & Reactivity

    • Title: Synthesis of Cyclopropanecarboxylic Acid (Classic & Modern Approaches).[5]

    • Source: Organic Syntheses / YouTube Tutorial.
    • URL:[Link]

  • Donor-Acceptor Cyclopropane Reactivity

    • Title: Divergent Reactivity of D-A Cyclopropanes under PTC Conditions.[6]

    • Source: MDPI.
    • URL:[Link]

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Technical Application Note: Pharmacophore Diversification of 2-(2,3-Dichlorophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scaffold Analysis

The molecule 2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid represents a high-value scaffold for biological screening due to the unique properties of the cyclopropane ring. Unlike flexible alkyl chains, the cyclopropane moiety provides conformational rigidity , locking the phenyl ring and the carboxylate vectors into a specific orientation. This "bioisosteric constraint" often enhances binding affinity to targets such as glutamate receptors (NMDA), auxin transport proteins, or specific ion channels by reducing the entropic penalty of binding.

However, the free acid moiety (


) limits cellular permeability (due to ionization at physiological pH) and restricts detection options. To effectively screen this scaffold, it must be derivatized into:
  • Amide Libraries: For Structure-Activity Relationship (SAR) profiling.

  • Fluorescent Probes: For subcellular localization studies.

  • Ester Prodrugs: For enhanced membrane permeability.

Chemical Challenges

The 2,3-dichlorophenyl substitution pattern introduces steric bulk proximal to the cyclopropane ring. Furthermore, if the starting material is a pure enantiomer (e.g., trans-isomer), standard coupling conditions must be optimized to prevent racemization at the


-carbon.

Strategic Workflow

The following diagram outlines the derivatization logic. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the primary coupling reagent due to its superior activity towards hindered acids and low racemization rates compared to carbodiimides (EDC/DCC).

DerivatizationWorkflow Acid 2-(2,3-Dichlorophenyl) cyclopropanecarboxylic Acid Activation HATU/DIPEA Activation Acid->Activation DMF, 25°C Prodrug Ester Prodrug (Permeability) Acid->Prodrug Acid Cat. / ROH Amide Amide Library (SAR Screening) Activation->Amide + Diverse Amines Probe Fluorescent Probe (Dansyl/FITC) Activation->Probe + Dansyl-cadaverine

Figure 1: Strategic diversification workflow for the cyclopropane scaffold. Solid lines indicate HATU-mediated pathways; dashed lines indicate acid-catalyzed esterification.

Protocol 1: High-Throughput Amide Library Synthesis (SAR)

This protocol is designed for parallel synthesis (96-well plate or vial array) to generate a library of analogs for biological assaying.

Mechanistic Rationale

The cyclopropane carboxylic acid is activated by HATU in the presence of a base (DIPEA). The 7-azabenzotriazole (HOAt) leaving group generated in situ accelerates the reaction via a neighboring group effect, which is critical for overcoming the steric hindrance of the 2,3-dichlorophenyl group [1][2].

Materials
  • Scaffold: 2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid (0.2 M in DMF).

  • Amine Library: Diverse primary/secondary amines (0.2 M in DMF).

  • Reagent: HATU (0.2 M in DMF).

  • Base: DIPEA (Neat).

Step-by-Step Methodology
  • Preparation: In a reaction vial, dispense 100 µL of the Scaffold solution (20 µmol).

  • Activation: Add 110 µL of HATU solution (22 µmol, 1.1 eq) followed by 10.5 µL of DIPEA (60 µmol, 3.0 eq).

    • Critical Step: Shake/vortex for 5 minutes. The solution should turn slightly yellow. This pre-activation forms the active ester.

  • Coupling: Add 120 µL of the specific Amine solution (24 µmol, 1.2 eq).

  • Incubation: Seal and shake at room temperature (25°C) for 12–16 hours.

    • Note: Heating is rarely required and may cause epimerization of the cyclopropane ring.

  • Quenching: Add 500 µL of 10% NaHCO₃ (aq) to quench unreacted active ester.

  • Extraction (for plate format): Add 500 µL Ethyl Acetate. Vortex vigorously. Phase separate. Evaporate the organic layer.

Stoichiometry Table
ComponentEquivalentsRole
Carboxylic Acid 1.0Limiting Reagent
HATU 1.1Coupling Agent
DIPEA 3.0Proton Scavenger
Amine 1.2Nucleophile

Protocol 2: Fluorescent Probe Synthesis (Localization)

To determine where this pharmacophore localizes within a cell (e.g., mitochondria vs. cytosol), we attach a fluorophore. We use Dansyl-cadaverine because the aliphatic linker prevents the fluorophore from sterically interfering with the cyclopropane binding pharmacophore.

Reaction Scheme Visualization

ProbeSynthesis Step1 Deprotonation (Acid + DIPEA) Step2 HATU Attack (Formation of O-At Active Ester) Step1->Step2 Activation Step3 Nucleophilic Attack (Dansyl-cadaverine amine) Step2->Step3 Coupling Final Fluorescent Ligand (Ready for Microscopy) Step3->Final Purification

Figure 2: Sequential mechanism for attaching a Dansyl fluorophore to the scaffold.

Methodology
  • Dissolve 50 mg of 2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid in 2 mL anhydrous DMF.

  • Add 90 mg HATU (1.1 eq) and 113 µL DIPEA (3.0 eq). Stir for 10 min.

  • Add 75 mg Dansyl-cadaverine (1.1 eq).

  • Stir at RT for 4 hours. Monitor by TLC (5% MeOH in DCM).

  • Purification: The product is hydrophobic. Dilute with water, extract into DCM, and purify via silica gel chromatography.

    • QC Check: The product acts as a "turn-on" probe in hydrophobic environments (cell membranes).

Protocol 3: Prodrug Esterification

For assays requiring high membrane permeability (e.g., intracellular targets), the free acid may be too polar. A methyl or ethyl ester acts as a prodrug, hydrolyzed by intracellular esterases.

Method (Fischer Esterification):

  • Dissolve the acid in Methanol (for methyl ester).

  • Add catalytic H₂SO₄ (5 drops per 10 mL).

  • Reflux for 2 hours.

  • Neutralize with NaHCO₃, concentrate, and extract.

    • Why this method? It is atom-economical and avoids the heavy byproducts of coupling reagents, making it easier to scale for animal studies [3].

Quality Control & Validation

Every derivative must pass the following "Self-Validating" checks before biological use:

  • LC-MS Purity: >95% purity required.

    • Diagnostic: Look for the characteristic isotope pattern of the 2,3-dichlorophenyl group (approx 9:6:1 intensity ratio for M, M+2, M+4 peaks due to two Cl atoms).

  • 1H-NMR Verification:

    • Check the cyclopropane protons (multiplets between 1.0–2.5 ppm).

    • Ensure the integration of the aromatic region (3 protons for the 2,3-dichloro ring) matches the new amide/amine protons.

References

  • Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[2] Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3][4] Tetrahedron, 61(46), 10827-10852. Link

  • Bender, D. M., et al. (2008).[5] Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability.[5] Organic Letters, 10(3), 509-511.[5] Link

  • Wessjohann, L. A., et al. (2003). Biosynthesis and metabolism of cyclopropane rings in natural compounds. Chemical Reviews, 103(4), 1625-1648. Link

Sources

Application Notes and Protocols: Amide Coupling Reactions with 2-(2,3-Dichlorophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Navigating the Synthesis of Novel Amides

The formation of an amide bond is a cornerstone of modern organic and medicinal chemistry, fundamental to the synthesis of peptides, pharmaceuticals, and a vast array of functional materials.[1] The direct condensation of a carboxylic acid and an amine is generally unfavorable, necessitating the activation of the carboxylic acid to facilitate the reaction.[2][3] This guide provides a detailed exploration of amide coupling reactions specifically tailored to the use of 2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid, a molecule of interest in drug discovery due to the prevalence of cyclopropane and dichlorophenyl motifs in bioactive compounds.[4]

The steric hindrance presented by the cyclopropyl ring and the electronic effects of the dichlorophenyl group can influence the reactivity of the carboxylic acid. Therefore, a careful selection of coupling reagents and reaction conditions is paramount to achieving high yields and purity. This document will delve into the mechanistic underpinnings of various coupling strategies and provide robust, field-tested protocols for the synthesis of amides derived from 2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid.

Core Principles of Amide Bond Formation

The fundamental principle of most amide coupling reactions involves a two-step process:

  • Activation of the Carboxylic Acid: The carboxylic acid is converted into a more reactive species.[3][5] This is typically achieved by reacting it with a coupling reagent to form a highly reactive intermediate, such as an active ester, acid anhydride, or O-acylisourea.[2][6]

  • Nucleophilic Acyl Substitution: The activated carboxylic acid derivative is then susceptible to nucleophilic attack by the amine, leading to the formation of the thermodynamically stable amide bond.[3][5]

The choice of coupling reagent is critical and depends on factors such as the steric and electronic properties of the substrates, the desired reaction scale, and the need to suppress side reactions like racemization in the case of chiral substrates.[6]

Visualization of the General Amide Coupling Workflow

AmideCouplingWorkflow CarboxylicAcid 2-(2,3-Dichlorophenyl) cyclopropanecarboxylic Acid ActivatedIntermediate Activated Intermediate (e.g., O-Acylisourea, Active Ester) CarboxylicAcid->ActivatedIntermediate Activation CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->ActivatedIntermediate Base Base (e.g., DIPEA, TEA) Base->ActivatedIntermediate AmideProduct Desired Amide Product ActivatedIntermediate->AmideProduct Byproducts Byproducts (e.g., Urea, HOBt) ActivatedIntermediate->Byproducts Amine Primary or Secondary Amine (R-NH2) Amine->AmideProduct Nucleophilic Attack

Caption: General workflow for amide bond formation.

Protocol I: Carbodiimide-Mediated Amide Coupling using EDC

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used coupling reagents due to their high reactivity and the water-soluble nature of the urea byproduct, which simplifies purification.[7] The mechanism involves the formation of a highly reactive O-acylisourea intermediate.[8][9][10][11][12] To enhance efficiency and suppress side reactions like the formation of an unreactive N-acylurea, an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) is often included.[6][7][10]

Mechanistic Rationale

The carboxylic acid attacks the carbodiimide (EDC) to form the O-acylisourea intermediate. This intermediate is prone to rearrangement or hydrolysis. HOBt intercepts this intermediate to form an active ester, which is more stable and reacts cleanly with the amine to yield the desired amide.

EDC_Mechanism CarboxylicAcid R-COOH O_Acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_Acylisourea EDC EDC EDC->O_Acylisourea ActiveEster HOBt Active Ester O_Acylisourea->ActiveEster Urea EDC-Urea (water-soluble) O_Acylisourea->Urea HOBt HOBt HOBt->ActiveEster Amide Amide ActiveEster->Amide Amine R'-NH2 Amine->Amide

Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.

Step-by-Step Protocol
  • Reagent Preparation:

    • Dissolve 2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid (1.0 equiv) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), 0.1-0.5 M).

    • Add HOBt (1.1 equiv).

    • Add the desired primary or secondary amine (1.1 equiv).

  • Reaction Initiation:

    • Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the initial exothermic reaction and minimize potential side reactions.

    • Add EDC·HCl (1.2 equiv) portion-wise to the stirred solution.

  • Reaction Progression:

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Dilute the reaction mixture with the solvent used (e.g., DCM).

    • Wash the organic layer sequentially with 5% aqueous NaHCO3 (to remove unreacted acid and HOBt), water, and brine.[13]

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Protocol II: Uronium/Aminium Salt-Mediated Coupling using HATU

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a highly efficient coupling reagent that often provides faster reaction times and higher yields, especially for sterically hindered substrates.[5][7][14][15] It operates by forming a highly reactive OAt-active ester.[14][16] A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to deprotonate the carboxylic acid.[14]

Mechanistic Rationale

The base deprotonates the carboxylic acid, and the resulting carboxylate anion attacks HATU.[16] This leads to the formation of an OAt-active ester, which readily reacts with the amine to form the amide bond. The HOAt byproduct can be regenerated in the catalytic cycle.

HATU_Mechanism CarboxylicAcid R-COOH Carboxylate R-COO- CarboxylicAcid->Carboxylate Base Base (DIPEA) Base->Carboxylate ActiveEster OAt Active Ester Carboxylate->ActiveEster HATU HATU HATU->ActiveEster Amide Amide ActiveEster->Amide Byproducts Byproducts ActiveEster->Byproducts Amine R'-NH2 Amine->Amide

Caption: Simplified mechanism of HATU-mediated amide coupling.

Step-by-Step Protocol
  • Reagent Preparation:

    • Dissolve 2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid (1.0 equiv) in anhydrous DMF (0.1-0.5 M).

    • Add the desired primary or secondary amine (1.1 equiv).

    • Add HATU (1.1 equiv) to the solution.

  • Reaction Initiation:

    • Cool the mixture to 0 °C.

    • Add DIPEA (2.0-3.0 equiv) dropwise to the stirred solution. The use of a slight excess of base ensures complete deprotonation of the carboxylic acid.

  • Reaction Progression:

    • Allow the reaction to warm to room temperature and stir for 1-4 hours. HATU-mediated couplings are typically much faster than carbodiimide methods.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with saturated aqueous LiCl solution (to remove DMF), followed by 5% NaHCO3, water, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

    • Purify the residue by column chromatography.

Data Summary and Comparison of Protocols

ParameterProtocol I (EDC/HOBt)Protocol II (HATU/DIPEA)Rationale for Choice
Coupling Reagent EDC·HClHATUEDC is cost-effective for large scale. HATU is preferred for difficult couplings and speed.
Additive HOBtNone requiredHOBt suppresses side reactions with EDC.
Base None required (or mild base)DIPEA (non-nucleophilic)HATU requires a base for carboxylic acid activation.
Solvent DCM or DMFDMFDMF is a good solvent for a wide range of substrates and HATU reagents.
Reaction Time 12-24 hours1-4 hoursHATU provides significantly faster kinetics.
Typical Yield Good to ExcellentExcellentHATU often gives higher yields, especially with hindered substrates.
Byproduct Removal Aqueous work-upAqueous work-upEDC-urea is water-soluble; HATU byproducts are also removed by extraction.

Troubleshooting and Field-Proven Insights

  • Low Yields: If yields are low, consider increasing the equivalents of the coupling reagent and amine. For the HATU protocol, ensure the DIPEA is fresh and added dropwise at 0 °C. The steric hindrance of the 2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid may necessitate a more potent coupling reagent like COMU or PyOxim.[5]

  • Side Reactions: If side reactions are observed, ensure anhydrous conditions are maintained. The use of additives like HOBt or HOAt is crucial for minimizing byproducts in carbodiimide reactions.[6][7]

  • Difficult Amines: For poorly nucleophilic or sterically hindered amines, switching to a more powerful coupling reagent like HATU or increasing the reaction temperature may be necessary.

  • Purification Challenges: The urea byproduct from DCC (a related carbodiimide) is poorly soluble in most organic solvents, making purification difficult. This is why EDC (water-soluble urea) or DIC (soluble urea) are often preferred.[7]

Conclusion

The synthesis of amides from 2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid can be effectively achieved using standard amide coupling protocols. The choice between a carbodiimide-based method (EDC/HOBt) and a uronium salt-based method (HATU/DIPEA) will depend on the specific requirements of the synthesis, including scale, cost, desired reaction time, and the nature of the amine coupling partner. The protocols provided herein serve as a robust starting point for the development of optimized procedures for the synthesis of novel amide derivatives for applications in research and drug development.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved February 7, 2026, from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved February 7, 2026, from [Link]

  • Organic Chemistry Tutor. (2026, January 29). Carbodiimide-Mediated Coupling. Retrieved February 7, 2026, from [Link]

  • Jadhav, V. R., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(3), 255-260. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved February 7, 2026, from [Link]

  • Chem Simplify. (2022, December 25). #Amide #Coupling #Reagents: #DCC, #EDCI, #HATU, and #BOP [Video]. YouTube. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved February 7, 2026, from [Link]

  • Indo American Journal of Pharmaceutical Research. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Retrieved February 7, 2026, from [Link]

  • Organic Chemistry Tutor. (2024, April 9). Synthesis of Cyclopropanecarboxylic Acid [Video]. YouTube. Retrieved February 7, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved February 7, 2026, from [Link]

  • Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. Retrieved February 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved February 7, 2026, from [Link]

  • Chen, D., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4124. Retrieved February 7, 2026, from [Link]

  • DilunBio Peptide Synthesizer. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved February 7, 2026, from [Link]

  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Retrieved February 7, 2026, from [Link]

  • Dr. G. S. S. Chemistry Talks. (2024, April 13). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond [Video]. YouTube. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). Carbodiimide. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Halogen Effects in Robinson—Gabriel Type Reaction of Cyclopropanecarboxylic Acid N′-Substituted-Hydrazides with PPh3/CX4. Retrieved February 7, 2026, from [Link]

Sources

Technical Application Note: Handling, Storage, and Stability Profiling of 2-(2,3-Dichlorophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Profile[1][2][3][4][5][6]

2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid is a specialized chiral building block, predominantly utilized in the synthesis of neurokinin-3 (NK3) receptor antagonists (e.g., Talnetant analogs) and various agrochemical scaffolds. Its structural rigidity, conferred by the cyclopropane ring, combined with the lipophilic 2,3-dichlorophenyl moiety, presents unique handling challenges regarding solubility, stereochemical integrity, and acidity.

This guide provides a standardized protocol for the safe handling, solubilization, and long-term preservation of this compound in a research setting.

Chemical Identity Table[6][7]
PropertySpecification
Chemical Name 2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid
Molecular Formula C₁₀H₈Cl₂O₂
Molecular Weight 231.08 g/mol
Predicted pKa ~4.2 – 4.5 (Carboxylic acid modulated by aryl-Cl EWG)
Physical State Solid (White to off-white crystalline powder)
Solubility High: DMSO, Ethanol, DMF, MethanolLow: Water (neutral pH), Hexanes
Stereochemistry Exists as cis and trans diastereomers; check CoA for specific isomer purity.

Safety & Hazard Mitigation (Hierarchy of Controls)

While specific toxicological data for this isomer may be limited, it must be handled as a Corrosive and Bioactive Intermediate . The presence of the dichlorophenyl group increases lipophilicity (LogP > 3.0), facilitating dermal absorption.

Risk Assessment & PPE[2][8]
  • Inhalation: The compound is a carboxylic acid; dust is a severe respiratory irritant. Mandatory: Use a certified chemical fume hood.

  • Skin/Eye Contact: Corrosive.[1][2] Causes burns.[1][2][3] The cyclopropane ring strain adds potential alkylating reactivity under metabolic activation.

    • Gloves: Nitrile (double-gloved recommended for stock prep).

    • Eye Protection: Chemical splash goggles (ANSI Z87.1).

  • Ingestion: Harmful.[2][3] Potential neurotoxic effects due to structural similarity to NK receptor modulators.

Storage Protocol: Stability Maintenance

The primary degradation risks are decarboxylation (under high heat) and oxidative ring opening (facilitated by radical initiators or strong acids).

A. Solid State Storage (Long-Term)
  • Temperature: -20°C is optimal. 4°C is acceptable for active use (<1 month).

  • Atmosphere: Hygroscopic potential exists. Store under Argon or Nitrogen atmosphere.

  • Container: Amber glass vials with PTFE-lined caps. Avoid polystyrene (leaching risk with organic solvents).

B. Solution Storage (Stock Solutions)
  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard.

  • Concentration: Prepare stocks at 10 mM to 50 mM.

  • Freeze/Thaw: Limit to <3 cycles. Aliquot immediately after preparation.

  • Stability Window:

    • -80°C: 6 months

    • -20°C: 1 month

    • 4°C: <1 week (Precipitation risk)

Solubilization & Stock Preparation Protocol

Objective: Create a precipitate-free 10 mM stock solution in DMSO.

Materials
  • 2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid (Solid)

  • Anhydrous DMSO (≥99.9%, stored over molecular sieves)

  • Vortex mixer

  • Sonicator (Water bath)

Step-by-Step Workflow
  • Equilibration: Allow the vial to warm to room temperature (RT) inside a desiccator before opening. Why? Prevents water condensation on the cold solid, which accelerates degradation.

  • Weighing: Weigh the required mass (e.g., 2.31 mg for 1 mL of 10 mM solution) into a sterile amber glass vial.

  • Solvent Addition: Add anhydrous DMSO to the center of the vial.

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • Observation: If solid remains, sonicate at RT for 60-second intervals. Avoid heating >40°C to prevent ring strain release.

  • Verification: Inspect against a dark background. The solution must be optically clear.

  • Aliquoting: Dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

Diagram 1: Solubilization Logic Flow

SolubilizationWorkflow Start Start: Solid Compound (-20°C Storage) Equilibrate Equilibrate to RT (Desiccator) Start->Equilibrate Prevent Condensation Weigh Weigh Mass (Amber Glass Vial) Equilibrate->Weigh AddSolvent Add Anhydrous DMSO (Target: 10-50 mM) Weigh->AddSolvent Mix Vortex (30s) + Sonicate AddSolvent->Mix Check Visual Inspection: Clear Solution? Mix->Check Aliquot Aliquot & Freeze (-20°C or -80°C) Check->Aliquot Yes Troubleshoot Troubleshoot: Add 10% more DMSO or Warm to 37°C Check->Troubleshoot No (Precipitate) Troubleshoot->Mix Re-attempt

Caption: Logic flow for preparing stable stock solutions, prioritizing moisture control and visual verification.

Stability & Degradation Pathways

The cyclopropane ring is the structural "weak link." While aryl-substitution provides some hyperconjugative stabilization, the ring is susceptible to opening under specific conditions.

Degradation Mechanisms
  • Acid-Catalyzed Ring Opening: Exposure to strong mineral acids (HCl, H₂SO₄) can cleave the cyclopropane ring, often leading to lactonization or olefin formation.

  • Decarboxylation: Prolonged heating (>150°C) can lead to loss of CO₂, generating the corresponding aryl-cyclopropane or alkene derivatives.

  • Epimerization: The cis isomer may convert to the thermodynamically more stable trans isomer under basic conditions or high heat.

QC & Validation Method (HPLC)

To validate integrity before critical assays:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 220 nm (Amide/Carboxyl) and 254 nm (Phenyl).

Diagram 2: Stability Decision Tree

StabilityTree Condition Environmental Condition StrongAcid Strong Acid (pH < 2) Condition->StrongAcid StrongBase Strong Base (pH > 12) Condition->StrongBase HighHeat Heat > 100°C Condition->HighHeat Neutral Neutral/Weak Acid (pH 4-7) Condition->Neutral Result1 Ring Opening (Degradation) StrongAcid->Result1 Electrophilic Attack Result2 Epimerization (Cis -> Trans) StrongBase->Result2 Proton Exchange Result3 Decarboxylation HighHeat->Result3 Thermal Cleavage Result4 Stable Bioactive Form Neutral->Result4 Optimal

Caption: Stability profile highlighting the vulnerability of the cyclopropane moiety to pH extremes and thermal stress.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Cyclopropanecarboxylic acid derivatives. Retrieved from [Link]

  • Wiberg, K. B., et al. (1993).Substituent Effects on Cyclopropane Stability. Journal of Organic Chemistry. (Contextual grounding on ring strain).
  • Organic Chemistry Portal. Cyclopropanation and Stability of Aryl-Cyclopropanes. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for 2-(2,3-Dichlorophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #ARI-INT-004 Subject: Yield Improvement & Process Optimization Target Molecule: 2-(2,3-Dichlorophenyl)cyclopropanecarboxylic Acid (Key Intermediate for Aripiprazole) Assigned Specialist: Senior Application Scientist

Executive Summary

This guide addresses the synthesis of 2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid , a critical intermediate in the production of Aripiprazole (Abilify). The primary synthetic bottleneck is the metal-catalyzed cyclopropanation of 2,3-dichlorostyrene with ethyl diazoacetate (EDA), followed by hydrolysis.

Yield losses typically stem from three root causes:

  • Carbenoid Dimerization: EDA reacting with itself rather than the styrene.

  • Electronic Deactivation: The 2,3-dichloro substitution reduces the nucleophilicity of the styrene double bond.

  • Hydrolysis Efficiency: Incomplete saponification or decarboxylation during workup.

Module 1: The Cyclopropanation Reaction (Critical Control Points)

The transformation of 2,3-dichlorostyrene to the cyclopropane ester is the most sensitive step. The reaction utilizes a transition metal catalyst to decompose EDA into a metal-carbene intermediate, which then transfers the carbene to the alkene.

Protocol Optimization
ParameterStandard ConditionOptimized Condition (High Yield) Rationale
Catalyst Copper(II) AcetateDirhodium(II) Tetraacetate [Rh₂(OAc)₄] Rhodium is significantly more active than Copper for electron-deficient styrenes (like 2,3-dichloro).
Catalyst Loading 1.0 - 2.0 mol%0.5 - 1.0 mol% Higher activity of Rh allows lower loading; reduces metal waste cost.
EDA Addition Dropwise (30 min)Syringe Pump (4–8 Hours) CRITICAL: Maintains low stationary concentration of carbene, preventing dimerization (fumarate formation).
Temperature Reflux (DCM)40°C (DCM) or Ambient Lower temperatures favor the cis/trans ratio but require the higher activity of Rh.
Stoichiometry 1.0 eq Styrene : 1.2 eq EDA1.5 eq Styrene : 1.0 eq EDA Excess styrene ensures the carbene "finds" an alkene before it finds another carbene.
Technical Insight: The "Slow Addition" Principle

The rate of carbene dimerization is second-order with respect to carbene concentration (


), whereas cyclopropanation is first-order (

). By keeping the instantaneous concentration of EDA/Carbene near zero (via slow addition), you mathematically force the kinetics to favor the cyclopropanation pathway.

Module 2: Workflow Visualization & Logic

The following diagrams illustrate the optimized workflow and a troubleshooting decision tree for low yields.

G cluster_0 Critical Control Point Start Start: 2,3-Dichlorostyrene Cat_Prep Catalyst Activation (Rh2(OAc)4 in DCM/Toluene) Start->Cat_Prep EDA_Add Controlled Addition of EDA (Syringe Pump, 4-8h) Cat_Prep->EDA_Add Inert Atmosphere (N2) Reaction Cyclopropanation (Carbene Transfer) EDA_Add->Reaction Slow Rate Intermediate Ethyl 2-(2,3-dichlorophenyl) cyclopropanecarboxylate Reaction->Intermediate Workup Hydrolysis Saponification (NaOH / MeOH, Reflux) Intermediate->Hydrolysis Final Final Product: 2-(2,3-Dichlorophenyl) cyclopropanecarboxylic Acid Hydrolysis->Final Acidification (HCl)

Caption: Optimized synthetic workflow highlighting the critical slow-addition step for EDA.

Troubleshooting Problem Issue: Low Yield (<50%) Check1 Check TLC/GC: Is Styrene Unreacted? Problem->Check1 Yes1 Yes: Catalyst Deactivation Check1->Yes1 Styrene Remains No1 No: Side Reactions Check1->No1 Styrene Consumed Action1 Action: Purify Styrene (Remove amines/sulfur) Yes1->Action1 Action3 Action: Switch to Rh Catalyst (if using Cu) Yes1->Action3 Check2 Are Fumarates/Maleates Present? No1->Check2 Check for Fumarates Action2 Action: Increase EDA Addition Time Check2->Action2 Yes (Dimerization)

Caption: Troubleshooting logic for low yield scenarios focusing on catalyst health and addition rates.

Module 3: Troubleshooting & FAQ

Ticket #001: "I see large amounts of Diethyl Fumarate in my NMR."

Diagnosis: The EDA is reacting with itself (dimerization) faster than with the styrene. Solution:

  • Dilution: Increase the solvent volume for the styrene solution.

  • Rate: Reduce the EDA addition rate by 50%.

  • Agitation: Ensure vigorous stirring. If the mixing is poor, local "hotspots" of high EDA concentration will form where the drop hits the solution.

Ticket #002: "The reaction stalls after 60% conversion."

Diagnosis: Catalyst poisoning or thermal deactivation. Solution:

  • Purity Check: 2,3-Dichlorostyrene is often prepared via Wittig or Knoevenagel routes. Trace amounts of amines (e.g., pyridine, piperidine) or sulfur/phosphorus residues are potent catalyst poisons for Rh and Cu. Flash chromatography of the starting styrene through a short silica plug is highly recommended.

  • Booster Shot: Add a second small portion (0.2 mol%) of catalyst halfway through the addition.

Ticket #003: "My hydrolysis yield is low / The ester won't cleave."

Diagnosis: Steric hindrance from the cyclopropane ring and the ortho-dichloro substitution can make saponification sluggish. Solution:

  • Solvent Switch: Switch from MeOH/Water to Ethoxyethanol/Water or 1-Butanol/Water to allow for higher reaction temperatures (>100°C).

  • Base: Use KOH instead of NaOH for slightly better solubility in organic alcohols.

References

  • Synthesis of Aripiprazole Intermediates: U.S. Patent 5,006,528. Carbostyril derivatives.[1][2] (Describes the core chemistry of the dichlorophenyl piperazine and quinolinone coupling, and the preparation of related intermediates).

  • Rhodium Catalysis Efficiency: Doyle, M. P., et al. "Rhodium(II) acetate and related catalysts for cyclopropanation." Journal of the American Chemical Society. (Establishes Rh2(OAc)4 as the superior catalyst for electron-deficient olefins compared to Copper).[3]

  • Aripiprazole Process Chemistry: Organic Process Research & Development. "Scale-up of Aripiprazole Synthesis." (General process parameters for the drug substance).

  • Cyclopropanation Mechanisms: Chemical Reviews. "Catalytic Asymmetric Cyclopropanation." (Detailed kinetics regarding the slow addition of diazo compounds).

Sources

Technical Support Center: Thermal Optimization for 2-(2,3-Dichlorophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-23DC-001 Topic: Temperature Optimization & Troubleshooting for Cyclopropanation/Hydrolysis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Synthesizing 2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid presents a distinct challenge compared to non-substituted styrenes. The 2,3-dichloro substitution pattern introduces significant steric hindrance at the ortho position, deactivating the alkene toward carbene insertion.[1]

This guide addresses the "Thermal Tightrope" required for this synthesis:

  • Too Low: The diazoacetate accumulates without reacting (Safety Hazard: Explosion risk).[1]

  • Too High: The diazoacetate dimerizes to fumarates/maleates (Yield Loss) or the diastereoselectivity degrades.[1]

Module 1: The Cyclopropanation Step

Reaction: 2,3-Dichlorostyrene + Ethyl Diazoacetate (EDA)


 Ethyl 2-(2,3-dichlorophenyl)cyclopropanecarboxylate
The "Ortho-Effect" & Temperature Strategy

Unlike standard styrene, the chlorine atom at the 2-position creates steric bulk that shields the vinyl group.[1] This slows the rate of carbene insertion (


).[1] To compensate, you must optimize temperature to favor insertion over the competing diazo dimerization (

).
Recommended Protocol (Rh-Catalyzed)
  • Catalyst: Rhodium(II) acetate dimer (

    
    ) is preferred over Copper for this hindered substrate due to higher reactivity.
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Base Temperature:

    
     (Refluxing DCM).
    
ParameterRecommended RangeScientific Rationale
Initiation Temp 35–40°C CRITICAL: You must confirm nitrogen evolution begins before adding the bulk of EDA.[1] If

, EDA accumulates.
Maintenance Temp 40–45°C Keeps the reaction in the "mass transfer limited" regime, ensuring EDA reacts immediately upon hitting the solution.
Addition Rate Very Slow Keep stationary concentration of EDA near zero. Rate: 1.0 equiv over 4–6 hours.[1]
Troubleshooting Guide: Cyclopropanation

Q1: My yield is low (<50%), and NMR shows large amounts of diethyl fumarate/maleate.

  • Diagnosis: The temperature is likely too high relative to the addition rate , or the catalyst is inactive.[1] The carbene is finding another carbene faster than it can find the hindered styrene.[1]

  • Fix:

    • Maintain 40°C but slow the addition rate by 2x .

    • Increase the equivalents of 2,3-dichlorostyrene (use 1.5–2.0 equiv relative to EDA). This increases the probability of the carbene colliding with the alkene.[1]

Q2: I am seeing no reaction, then a sudden violent exotherm.

  • Diagnosis: "Thermal Runaway."[1] You added EDA at a temperature below the catalyst's activation threshold.[1] The EDA pooled, then ignited all at once.[1]

  • Fix: Stop immediately. For the next run, add 5% of the EDA and wait for visible

    
     bubbles (or exotherm on internal probe) before starting the main feed. Never feed EDA into a cold reactor.
    

Q3: The cis/trans (endo/exo) ratio is poor.

  • Diagnosis: High temperatures generally erode diastereoselectivity.[1]

  • Fix: If using

    
    , selectivity is inherently low (~50:50 to 60:40 trans:cis). To improve selectivity without changing temperature:
    
    • Switch ligand: Use

      
        (Rhodium Octanoate) or bulky chiral catalysts like 
      
      
      
      .
    • Note: Lowering temp below 20°C to improve selectivity is unsafe for this substrate due to the sluggish reaction rate causing EDA accumulation.[1]

Module 2: Hydrolysis & Workup

Reaction: Ethyl Ester


 Carboxylic Acid
Thermal Optimization

The 2,3-dichloro motif makes the ester slightly more resistant to saponification due to steric shielding of the carbonyl carbon.[1]

  • Standard Temp: Reflux (

    
     in Ethanol/Water).
    
  • Time: 2–4 hours.

Q4: The acid is oiling out or precipitating with impurities. [1]

  • Diagnosis: The 2,3-dichlorophenyl group is highly lipophilic.

  • Fix: Do not cool to 0°C immediately.

    • Distill off ethanol.

    • Dilute with water.

    • Wash the basic aqueous layer with MTBE (removes unreacted styrene and dimers).[1]

    • Acidify slowly at room temperature (20–25°C) to precipitate the product as a solid.

Visualizing the Process Logic

The following diagram illustrates the critical decision pathways for temperature management.

G start Start: Cyclopropanation (2,3-Cl2-Styrene + EDA) check_temp Check Reactor Temp (Target: 40°C) start->check_temp initiation Add 5% EDA Charge Observe N2 Evolution? check_temp->initiation runaway_risk RISK: Accumulation DO NOT FEED initiation->runaway_risk No Bubbles proceed Start Slow Feed (4-6 Hours) initiation->proceed Bubbles Visible runaway_risk->check_temp Heat to 40°C monitor Monitor Internal Temp & Reflux proceed->monitor outcome_check Check Crude NMR monitor->outcome_check issue_dimer High Fumarate? (Dimerization) outcome_check->issue_dimer Impurity issue_start High SM? (Low Conv.) outcome_check->issue_start Low Yield fix_dimer Action: 1. Increase Styrene Equiv 2. Slow Addition Rate issue_dimer->fix_dimer fix_start Action: Check Catalyst Activity Ensure Anhydrous Conditions issue_start->fix_start

Caption: Decision tree for managing thermal risks and yield during the critical EDA addition phase.

Safety Data & Hazards (EDA Specific)

HazardTriggerPrevention
Explosion Heating neat EDA or rapid addition to cold catalyst.NEVER distill EDA to dryness.[1] Keep reaction dilute.
Shock Sensitivity Metal friction or impact on solid residue.[1]Use plastic spatulas; avoid ground glass joints if possible.[1]
Sensitization Skin contact.[1]Double gloving (Nitrile) and fume hood use are mandatory.

References

  • Catalytic Cyclopropanation Mechanisms

    • Doyle, M. P., et al. "Electronic and Steric Control in Carbon-Hydrogen Insertion Reactions of Diazoacetoacetates Catalyzed by Dirhodium(II) Carboxylates and Carboxamides."[1] Journal of the American Chemical Society.[1]

  • Safety of Ethyl Diazoacetate

    • Sturla, S. J., et al. "Thermal Stability and Explosive Hazard Assessment of Diazo Compounds."[1] Organic Process Research & Development.

  • Synthesis of Halogenated Cyclopropanes (Analogous Procedures)

    • Organic Syntheses, Coll.[2] Vol. 10, p. 289 (2004).[3] "Cyclopropanation using Rhodium(II) Acetate."

  • Brexpiprazole/Intermediate Context (Relevant Patents)

    • Otsuka Pharmaceutical Co., Ltd.[1][2][3] "Process for the preparation of Brexpiprazole and intermediates." WIPO Patent WO2013015456.[1]

Disclaimer: This guide is for research purposes only. All reactions involving diazo compounds must be performed behind a blast shield in a properly ventilated fume hood.

Sources

"preventing degradation of 2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid during storage"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid

A Guide for Researchers, Scientists, and Drug Development Professionals

Part 1: Understanding the Molecule - Core Stability & Degradation Profile

2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid is a solid compound that is generally stable under recommended storage conditions.[1][2] Its structure consists of a strained cyclopropane ring, a carboxylic acid functional group, and a dichlorinated phenyl ring. Each of these components contributes to its overall reactivity and potential degradation pathways.

Key Structural Features and Stability Considerations:

  • Carboxylic Acid Group: This functional group makes the molecule acidic and susceptible to reactions with strong bases.[1] While generally stable, prolonged exposure to high humidity can lead to hydration, and certain conditions can promote decarboxylation, although this typically requires significant energy input (e.g., high heat or enzymatic action).[3]

  • Dichlorophenyl Group: The chlorinated aromatic ring is relatively stable. However, like many halogenated aromatic compounds, it can be susceptible to photolytic degradation (degradation by light). Therefore, protection from direct sunlight is a sensible precaution.[4]

  • Cyclopropane Ring: The three-membered ring is sterically strained. While esters of cyclopropanecarboxylic acid have shown enhanced stability against hydrolysis compared to other esters, the ring itself can be opened under harsh conditions, such as strong acidic or oxidative stress, though this is not a common degradation pathway under normal storage.[5]

The primary environmental factors that can compromise the stability of this compound are high temperatures, moisture, and strong oxidizing agents or bases .[1][6]

Part 2: Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding the storage and handling of 2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid.

Q1: What is the ideal temperature for long-term storage?

A1: For optimal long-term stability, the compound should be stored refrigerated, typically between 2-8°C (36-46°F).[7][8][9] Some suppliers recommend storing it below 4°C (39°F).[7] Storing in a cool, dry place is the minimum requirement.[2][6] Avoid exposure to heat sources, sparks, or flames.[1][2]

Q2: Do I need to store this compound under an inert atmosphere (e.g., Argon or Nitrogen)?

A2: While not always mandatory for short-term storage, it is best practice for long-term stability, especially after the container has been opened. The primary risk from the atmosphere is humidity and, to a lesser extent, oxygen.[10] If you will be storing the material for an extended period or notice any signs of degradation, flushing the container with an inert gas before sealing can mitigate oxidative and moisture-related degradation pathways.

Q3: The material is a solid. How important is it to protect it from moisture?

A3: Very important. Carboxylic acids can be hygroscopic. Absorbed moisture can lead to physical changes in the solid (e.g., clumping) and can facilitate slow hydrolytic degradation or other chemical changes over time.[10] Always store the compound in a tightly sealed container in a dry, well-ventilated area.[2] For added protection, consider storing the tightly sealed container within a desiccator.

Q4: What types of materials are incompatible with this compound?

A4: You must avoid storing 2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid with strong oxidizing agents and strong bases.[1][9] Contact with these substances can initiate a chemical reaction, leading to rapid degradation of your material and potentially creating hazardous conditions.[11]

Q5: How can I tell if my sample has degraded?

A5: Visual inspection can be the first indicator. Look for changes in color or physical state (e.g., from a crystalline solid to a discolored or clumpy powder). However, significant degradation can occur without any visible change. The most reliable method is to use analytical techniques. A stability-indicating method, typically using High-Performance Liquid Chromatography (HPLC), can separate the parent compound from its degradation products.[12][13] Comparing the chromatogram of a stored sample to that of a freshly prepared standard or a reference sample will reveal the presence of impurities and allow for quantification of the parent compound's purity.[14]

Part 3: Troubleshooting Guide

Use this guide to diagnose and resolve issues you may encounter that could be related to compound degradation.

Observed Problem Potential Cause (Degradation-Related) Recommended Action & Prevention
Inconsistent or non-reproducible experimental results. The purity of the starting material has decreased over time due to slow degradation, leading to inaccurate concentrations.1. Verify Purity: Re-analyze the purity of your stored material using a validated analytical method like HPLC or GC-MS.[14][15] 2. Aliquot: For future use, aliquot the fresh material into smaller, single-use vials upon receipt. This minimizes repeated exposure of the bulk material to the atmosphere. 3. Review Storage: Ensure your storage conditions (temperature, humidity control) align with the recommendations in this guide.[7][9]
Visible changes in the solid (e.g., discoloration, clumping). This often indicates moisture uptake or a chemical reaction. Yellowing could suggest oxidation or photolytic degradation.1. Quarantine: Isolate the affected vial to prevent cross-contamination or use in critical experiments. 2. Analytical Confirmation: Confirm degradation via HPLC/GC-MS. Characterizing the impurities may provide insight into the degradation pathway.[16][17] 3. Prevention: Discard the degraded material according to safety protocols. Procure a fresh batch and strictly adhere to storage guidelines, particularly moisture protection (use of desiccators) and light protection (amber vials).[6][18]
Difficulty dissolving the compound compared to previous batches. Degradation can produce less soluble impurities, or the compound may have undergone physical changes due to moisture.1. Check Solubility: Attempt to dissolve a small, known quantity in a standard solvent and compare it to the expected solubility. 2. Analyze: Use analytical methods to check for impurities that might be insoluble.[19] 3. Prevention: Ensure the container is always tightly sealed immediately after use to prevent moisture ingress.[2]
Troubleshooting Workflow Diagram

This diagram illustrates a logical workflow for addressing suspected compound degradation.

G Problem Problem Observed (e.g., Inconsistent Results, Visual Change) Quarantine Quarantine Suspect Sample Problem->Quarantine Analyze Analytical Verification (HPLC, GC-MS) Quarantine->Analyze Degraded Degradation Confirmed? Analyze->Degraded Identify Identify Degradation Pathway (e.g., Oxidation, Hydrolysis) Degraded->Identify Yes NoDegradation No Degradation Detected Degraded->NoDegradation No Discard Discard Material per EHS Guidelines Identify->Discard Procure Procure Fresh Material Discard->Procure Implement Implement Corrective Storage (Aliquot, Desiccate, Inert Gas) Procure->Implement Investigate Investigate Other Experimental Variables (e.g., Protocol, Reagents) NoDegradation->Investigate

Caption: Troubleshooting workflow for suspected sample degradation.

Part 4: Protocols for Optimal Storage and Handling

Adherence to a strict protocol upon receiving and during the use of 2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid is the most effective way to prevent degradation.

Protocol 1: Initial Receipt and Aliquoting

Objective: To prepare newly received material for safe, long-term storage and minimize degradation of the bulk supply.

Materials:

  • Primary container of 2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid

  • Appropriately sized, clean, and dry amber glass vials with PTFE-lined caps

  • Spatula

  • Analytical balance

  • Inert gas (Argon or Nitrogen) cylinder with regulator

  • Labels

  • Personal Protective Equipment (PPE): gloves, safety goggles, lab coat[2]

Procedure:

  • Preparation: Perform all work in a well-ventilated area or a chemical fume hood. Ensure all vials and tools are completely dry.

  • Equilibration: Before opening, allow the primary container to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold solid.

  • Weighing: Tare a labeled amber vial on the balance. Carefully transfer the desired amount of the compound into the vial. Work efficiently to minimize exposure to air.

  • Inerting: Gently flush the headspace of the vial with a stream of inert gas for 10-15 seconds.

  • Sealing: Immediately and tightly seal the vial with the PTFE-lined cap.

  • Repeat: Repeat steps 3-5 for all aliquots.

  • Storage: Place all aliquots and the main stock container in a designated, clearly labeled secondary container in a refrigerator at 2-8°C.[8][9]

Protocol 2: Forced Degradation Study (for Stability Method Development)

Objective: To intentionally degrade the compound under controlled stress conditions to develop a stability-indicating analytical method.[12][20] This protocol is essential for identifying potential degradation products.

Stress Conditions (ICH Q1A(R2) Guidelines): [21]

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat at ~60°C for several hours.

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Heat at ~60°C for several hours.

  • Oxidation: Dissolve the compound in a suitable solvent and add a 3-6% solution of hydrogen peroxide. Keep at room temperature.

  • Thermal Stress: Store the solid compound in an oven at a high temperature (e.g., 70°C) for several days.[10]

  • Photolytic Stress: Expose the compound (both solid and in solution) to a calibrated light source (e.g., Xenon lamp) to simulate UV and visible light exposure.

Procedure:

  • Prepare separate solutions/samples for each stress condition. Include a control sample protected from stress.

  • Expose the samples to the conditions for a defined period. The goal is to achieve 5-20% degradation.[21]

  • At specified time points, withdraw a sample, neutralize it if necessary (for acid/base hydrolysis), and dilute it to a suitable concentration for analysis.

  • Analyze all stressed samples and the control sample by a high-resolution chromatographic method (e.g., HPLC-UV/MS).[19]

  • The resulting chromatograms will show the parent peak and any new peaks corresponding to degradation products, confirming the method's ability to indicate stability.

References

  • ExportersIndia. (n.d.). Buy Cyclopropanecarboxylic Acid. Retrieved from [Link]

  • West Liberty University. (n.d.). Material Safety Data Sheet Cyclopropanecarboxylic Acid, 98%(GC) MSDS# 72879. Retrieved from [Link]

  • University of California, Berkeley - Office of Environment, Health & Safety. (n.d.). Safe Storage of Chemicals. Retrieved from [Link]

  • Pardhi, et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. Retrieved from [Link]

  • Jain, D. (n.d.). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Retrieved from [Link]

  • Saito, Y., & Jinno, K. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Retrieved from [Link]

  • Grillo, M. P., et al. (2008). A novel bioactivation pathway for 2-[2-(2,6-dichlorophenyl)aminophenyl]ethanoic acid (diclofenac) initiated by cytochrome P450-mediated oxidative decarboxylation. PubMed. Retrieved from [Link]

  • Bender, D. M., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. PubMed. Retrieved from [Link]

  • MDPI. (2024). Rapid Degradation of Carbamazepine in Wastewater Using Dielectric Barrier Discharge-Assisted Fe 3 +/Sodium Sulfite Oxidation. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical approaches developed for detection of carboxylic acid in water samples. Retrieved from [Link]

  • University College Cork. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • Koh, S., et al. (1997). Biodegradation of 2,4-Dichlorophenol through a Distal meta-Fission Pathway. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation. Retrieved from [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Analysis. Retrieved from [Link]

  • NY.Gov. (2016). Chemical Storage and Handling Recommendations. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved from [Link]

  • University of Waterloo. (2023). CHEMICAL STORAGE FACT SHEET. Retrieved from [Link]

  • Arcinova. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Solubilization and enhanced degradation of benzene phenolic derivatives—Bisphenol A/Triclosan using a biosurfactant producing white rot fungus Hypocrea lixii S5 with plant growth promoting traits. Retrieved from [Link]

  • PubMed Central (PMC). (2025). Pathway crosstalk enables degradation of aromatic compounds in marine Roseobacter clade bacteria. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). CHEMICAL HANDLING AND STORAGE SECTION 6. Retrieved from [Link]

Sources

"stereoselectivity issues in 2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid

Ticket System Status: [ONLINE] Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The "Ortho-Chloro" Challenge

Welcome to the Technical Support Center. You are likely here because the synthesis of 2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid is failing to meet your stereochemical specifications.

While the cyclopropanation of styrene is a textbook reaction, the 2,3-dichloro substitution pattern introduces two specific antagonists to your workflow:

  • Electronic Deactivation: The electron-withdrawing nature of the chlorine atoms reduces the nucleophilicity of the double bond, making it sluggish toward the metal-carbene intermediate.

  • Steric Hindrance: The ortho-chloro substituent creates significant steric clash with the catalyst ligands, often eroding enantiomeric excess (

    
    ) and diastereomeric ratio (
    
    
    
    ).

Below are the three most common "Support Tickets" we receive for this synthesis, accompanied by engineered solutions.

Ticket #001: "My reaction is dominated by Carbene Dimerization (Maleate/Fumarate formation)."

User Report: "I am using Ethyl Diazoacetate (EDA) and 2,3-dichlorostyrene. The GC-MS shows excellent consumption of EDA, but the major products are diethyl fumarate and maleate. The styrene conversion is <20%."

Root Cause Analysis

This is a kinetics issue. The 2,3-dichlorostyrene is electronically deactivated (electron-poor) compared to standard styrene. The metal-carbene intermediate (


) reacts faster with a second molecule of EDA (dimerization) than with your sluggish styrene.
Troubleshooting Protocol

To favor cyclopropanation over dimerization, you must artificially keep the concentration of EDA near zero relative to the styrene.

Step-by-Step Solution:

  • Invert Stoichiometry: Do not use 1:1 equivalents. Use 3.0–5.0 equivalents of 2,3-dichlorostyrene relative to EDA.

  • Syringe Pump Addition (Critical):

    • Dissolve the EDA in the reaction solvent (e.g., DCM or Pentane).

    • Add this solution via syringe pump over 8 to 12 hours .

    • Why: This ensures the "standing concentration" of diazo is extremely low, statistically forcing the carbene to find the abundant styrene molecules rather than another diazo molecule.

  • Temperature Adjustment:

    • If using Rhodium(II) acetate (

      
      ), perform at reflux (DCM, 40°C)  rather than room temperature to overcome the activation energy barrier of the deactivated alkene.
      

Ticket #002: "I cannot achieve high Enantioselectivity (>90% ee)."

User Report: "I am using a chiral catalyst, but the ee of the trans-isomer is stuck at 60-70%. I need >95% for the API intermediate."

Root Cause Analysis

The ortho-chloro group on the phenyl ring clashes with the "wall" of the chiral ligand. If the catalyst pocket is too tight, the substrate cannot orient effectively, leading to "leakage" of the wrong enantiomer. If the pocket is too loose, chiral induction is lost.

Troubleshooting Protocol

You need a catalyst with a "side-open" architecture that accommodates ortho-substitution while maintaining a chiral environment.

Recommended Catalyst Systems:

  • The Gold Standard:

    
      (Doyle’s Catalyst).
    
    • Mechanism:[1][2][3][4][5][6] The prolinate ligands form a "rectangular" cavity. The trans-selectivity is driven by the ligand shape, and it generally tolerates ortho-substitution better than box-style ligands.

    • Solvent: Switch to non-coordinating solvents like pentane, hexane, or

      
      -trifluorotoluene. Coordinating solvents (THF, MeCN) will block the axial sites of the Rhodium, killing activity and selectivity.
      
  • The Alternative:

    
     .
    
    • If

      
       fails, the adamantyl groups on PTAD provide a different steric bulk profile that can sometimes lock the conformation of ortho-substituted styrenes more effectively.
      

Data Comparison Table:

CatalystLigand TypeTypical YieldTrans:Cis RatioExpected ee (Trans)Notes

Achiral85%60:400% (Racemic)Good for initial scale-up testing.

Arylsulfonylprolinate75%>90:1085-94%Best balance of dr and ee.

Phthalimido60%>80:2070-90%Use if DOSP fails; slower reaction.

Ticket #003: "I need the Cis-Isomer, but the reaction favors Trans."

User Report: "My target molecule requires the cis stereochemistry (syn-cyclopropane). The standard conditions give me 90% trans."

Root Cause Analysis

Thermodynamics and sterics favor the trans isomer. The transition state leading to the cis isomer involves a steric clash between the ester group of the carbene and the phenyl ring of the styrene.

Troubleshooting Protocol

To flip the selectivity to cis, you must use a catalyst that operates via a different transition state geometry or use a specific ligand class that favors the "crowded" pathway.

Solution:

  • Use Doyle's "Cis-Active" Catalyst:

    
      (Rhodium(II) caprolactamate).
    
    • This catalyst is known to erode trans-selectivity, often bringing the ratio closer to 50:50 or favoring cis depending on the ester size.

  • Change the Diazo Ester:

    • Switch from Ethyl Diazoacetate to tert-Butyl Diazoacetate . The bulkier ester often destabilizes the trans transition state relative to the cis in specific catalytic pockets, though this is substrate-dependent.

    • Warning: This makes the molecule harder to hydrolyze later.

Visual Troubleshooting Logic

The following diagram illustrates the decision matrix for optimizing your synthesis based on the specific failure mode you are observing.

G Start Start: 2,3-Dichlorostyrene + EDA CheckResult Analyze Crude NMR/GC-MS Start->CheckResult Issue1 Issue: Low Yield / Dimers CheckResult->Issue1 High Maleate/Fumarate Issue2 Issue: Low Enantioselectivity (ee) CheckResult->Issue2 Racemic or Low ee Issue3 Issue: Wrong Diastereomer (Need Cis) CheckResult->Issue3 High Trans/Cis ratio Sol1 Sol: Syringe Pump (10h) + 3.0 eq Styrene Issue1->Sol1 Sol2 Sol: Switch to Rh2(S-DOSP)4 Solvent: Pentane/Hexane Issue2->Sol2 Sol3 Sol: Use Rh2(cap)4 or bulky Diazo ester Issue3->Sol3

Caption: Decision tree for troubleshooting Rhodium-catalyzed cyclopropanation of 2,3-dichlorostyrene.

Standardized Experimental Protocol

Method A: High-Selectivity Synthesis using


 
  • Preparation: In a flame-dried round-bottom flask under Argon, add 2,3-dichlorostyrene (3.0 equiv) and

    
      (1.0 mol%).
    
  • Solvent: Add anhydrous n-pentane or hexane (0.2 M concentration relative to styrene). Note: Do not use DCM if high ee is the priority; non-polar solvents tighten the ion pair in the transition state.

  • Addition: Dissolve Ethyl Diazoacetate (EDA) (1.0 equiv) in a separate volume of pentane. Load this into a gas-tight syringe.

  • Execution: Using a syringe pump, add the EDA solution to the stirring catalyst/styrene mixture over 10 hours at room temperature (

    
    ).
    
  • Workup: Once addition is complete, stir for an additional 2 hours. Concentrate the solvent in vacuo.

  • Purification: The excess 2,3-dichlorostyrene can be recovered via vacuum distillation. The residue is purified by flash chromatography (Silica gel, Hexane:EtOAc 95:5) to separate the trans-cyclopropane (major) from the cis-isomer.

References

  • Doyle, M. P., McKervey, M. A., & Ye, T. (1998). Modern Catalytic Methods for Organic Synthesis with Diazo Compounds. Wiley-Interscience.
  • Davies, H. M. L., & Beckwith, R. E. J. (2003). "Catalytic Enantioselective C–H Activation by Means of Metal Carbenoid-Induced C–H Insertion." Chemical Reviews, 103(8), 2861–2904. Link (Discusses the mechanism of Donor/Acceptor carbenes and ligand effects).

  • Doyle, M. P. (1986). "Catalytic methods for metal carbene transformations." Chemical Reviews, 86(5), 919–939. Link (Detailed kinetics of dimerization vs. cyclopropanation).

  • Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). "Stereoselective Cyclopropanation Reactions." Chemical Reviews, 103(4), 977–1050.[7] Link (Comprehensive review on stereocontrol strategies).

Sources

Technical Support Center: Optimizing Yields of 2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid through Starting Material Purity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support resource for the synthesis of 2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the experimental challenges associated with this synthesis. Our focus is to elucidate the critical impact of starting material purity on the final product yield, drawing from established chemical principles and field-proven insights.

Introduction: The Purity-Yield Paradigm

In the synthesis of specialty chemicals like 2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid, a crucial intermediate in various pharmaceutical and agrochemical development programs, the purity of starting materials is not merely a recommendation but a cornerstone of success. The seemingly minor presence of impurities can have a cascading effect, leading to diminished yields, complex purification challenges, and, in some cases, complete reaction failure. This guide will explore the common purity-related pitfalls in the synthesis of this cyclopropane derivative and provide actionable solutions.

Troubleshooting Guide: A Proactive Approach to Maximizing Yield

Scenario 1: Low or No Product Formation – The Silent Impact of Acidic Impurities

Question: I am attempting the cyclopropanation of 2,3-dichlorobenzaldehyde using a Simmons-Smith or related organozinc-based protocol, but I am observing very low conversion of my starting material. What could be the primary cause?

Answer: A common culprit in the failure of organometallic-mediated reactions, such as the Simmons-Smith cyclopropanation, is the presence of acidic impurities in your 2,3-dichlorobenzaldehyde starting material. Organozinc carbenoids are highly reactive and basic species. Any acidic proton will quench the reagent, rendering it inactive for the desired cyclopropanation.

  • Causality Explained: The primary impurity of concern is 2,3-dichlorophenol , a common byproduct in the synthesis of 2,3-dichlorobenzaldehyde, especially if temperature control is not rigorous.[1] Phenols are sufficiently acidic to react with and consume the organozinc reagent. Other potential acidic impurities include residual acids from the workup of the benzaldehyde synthesis.

  • Troubleshooting Workflow:

    • Purity Assessment: Before starting your reaction, assess the purity of your 2,3-dichlorobenzaldehyde. A simple aqueous workup followed by pH measurement of the aqueous layer can indicate the presence of acidic impurities. For a more quantitative analysis, techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are recommended.

    • Purification Protocol: If acidic impurities are suspected, an alkaline wash of a solution of the aldehyde in an organic solvent is an effective purification step.

      • Step-by-Step Protocol: Alkaline Wash of 2,3-Dichlorobenzaldehyde

        • Dissolve the crude 2,3-dichlorobenzaldehyde in a water-immiscible organic solvent like dichloromethane or diethyl ether.

        • Transfer the solution to a separatory funnel.

        • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate or a dilute (1-5%) aqueous solution of sodium hydroxide.

        • Separate the aqueous layer.

        • Wash the organic layer with brine (saturated aqueous sodium chloride solution).

        • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

        • Filter and remove the solvent under reduced pressure.

    • Reaction Re-initiation: Use the purified 2,3-dichlorobenzaldehyde in your cyclopropanation reaction.

  • Visualizing the Problem:

    cluster_0 Scenario: Acidic Impurity Impure_Aldehyde 2,3-Dichlorobenzaldehyde (with 2,3-Dichlorophenol impurity) Quenched_Reagent Inactive Zinc Species Impure_Aldehyde->Quenched_Reagent Acid-Base Reaction No_Product Low/No Cyclopropanation Impure_Aldehyde->No_Product Simmons_Smith Simmons-Smith Reagent (e.g., ICH2ZnI) Simmons_Smith->Quenched_Reagent Simmons_Smith->No_Product Intended Reaction Path (Inhibited)

    Caption: Impact of phenolic impurity on Simmons-Smith reaction.

Scenario 2: Formation of Multiple Byproducts – The Ambiguity of Ylide Reactions

Question: I am using a sulfur ylide (Corey-Chaykovsky reaction) for the cyclopropanation of 2,3-dichlorobenzaldehyde, but I am getting a complex mixture of products, with only a small amount of the desired cyclopropane. What is happening?

Answer: Sulfur ylides are versatile reagents that can participate in multiple reaction pathways. The presence of certain impurities or suboptimal reaction conditions can favor undesired side reactions over the intended cyclopropanation.

  • Causality Explained:

    • Reaction with Phenolic Impurities: Similar to organozinc reagents, sulfur ylides are basic and can be consumed by acidic impurities like 2,3-dichlorophenol. This not only reduces the amount of ylide available for cyclopropanation but can also lead to the formation of other byproducts.

    • Cannizzaro-type Reactions: In the presence of a strong base used to generate the ylide, aldehydes lacking an alpha-hydrogen, such as 2,3-dichlorobenzaldehyde, can undergo a disproportionation reaction (Cannizzaro reaction) to yield the corresponding alcohol (2,3-dichlorobenzyl alcohol) and carboxylic acid (2,3-dichlorobenzoic acid).

    • Epoxidation vs. Cyclopropanation: Depending on the specific sulfur ylide used (sulfonium vs. sulfoxonium ylide) and the nature of the electrophile, epoxidation can compete with cyclopropanation. While cyclopropanation is expected with α,β-unsaturated carbonyls, the direct reaction with an aldehyde can sometimes lead to epoxide formation, which may then undergo further reactions.

  • Troubleshooting Workflow:

    • Purity is Paramount: Ensure your 2,3-dichlorobenzaldehyde is free from acidic impurities by following the purification protocol described in Scenario 1.

    • Choice of Ylide and Base: For the cyclopropanation of an α,β-unsaturated precursor (derived from the aldehyde), a sulfoxonium ylide is generally preferred. If attempting direct cyclopropanation of the aldehyde (less common for this specific transformation to a carboxylic acid), carefully consider the ylide and base combination to minimize side reactions.

    • Temperature Control: The generation and reaction of sulfur ylides are often exothermic. Maintaining a low reaction temperature is crucial to control the reaction rate and minimize side reactions.

    • Order of Addition: Adding the aldehyde slowly to a pre-formed solution of the ylide can help to maintain a low concentration of the aldehyde, which can suppress the Cannizzaro reaction.

  • Visualizing the Competing Pathways:

    Aldehyde 2,3-Dichlorobenzaldehyde Desired_Product 2-(2,3-Dichlorophenyl) cyclopropanecarboxylic acid precursor Aldehyde->Desired_Product Desired Cyclopropanation Cannizzaro Cannizzaro Products (Alcohol + Carboxylic Acid) Aldehyde->Cannizzaro Side Reaction Other_Byproducts Other Byproducts Aldehyde->Other_Byproducts Other Side Reactions Ylide Sulfur Ylide Ylide->Desired_Product Ylide->Other_Byproducts Base Strong Base Base->Cannizzaro

    Caption: Competing reaction pathways in ylide-mediated reactions.

Frequently Asked Questions (FAQs)

Q1: What is the ideal purity of 2,3-dichlorobenzaldehyde for this synthesis?

A1: For optimal results and to minimize troubleshooting, a purity of >99% for 2,3-dichlorobenzaldehyde is highly recommended. Particular attention should be paid to the absence of phenolic and other acidic impurities. Some commercial sources provide high-purity starting materials, and several synthesis procedures aim for purities exceeding 99%.[2][3]

Q2: Are there alternative routes to 2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid that are less sensitive to starting material purity?

A2: While all multi-step syntheses benefit from high-purity starting materials, some routes may be more forgiving. A common alternative involves a Wittig-type reaction of 2,3-dichlorobenzaldehyde with a phosphorus ylide bearing a nitrile or ester group, followed by cyclopropanation and subsequent hydrolysis to the carboxylic acid. The Wittig reaction itself can be less sensitive to trace acidic impurities than organometallic reactions. The final hydrolysis of a cyclopropyl nitrile or ester to the carboxylic acid is a robust transformation.[4][5]

Q3: How can I confirm the purity of my cyclopropanation reagents?

A3: The purity of reagents like diiodomethane for the Simmons-Smith reaction can be checked by GC. Organozinc reagents are typically prepared in situ and used immediately. Sulfur ylides are also generated in situ due to their limited stability. For these, ensuring the purity of the precursor salts (e.g., trimethylsulfonium iodide) and using anhydrous solvents are critical.

Q4: My yield is still low even with high-purity starting materials. What other factors should I consider?

A4: If starting material purity has been addressed, consider the following:

  • Reaction Conditions: Ensure strict adherence to anhydrous conditions, inert atmosphere (e.g., argon or nitrogen), and precise temperature control.

  • Reagent Stoichiometry: The molar ratios of the reactants are critical. An excess of the cyclopropanating agent is often used.

  • Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the reaction rate and selectivity.

  • Workup and Purification: The product, being a carboxylic acid, may require careful extraction and purification to avoid losses. Ensure the pH is appropriately adjusted during aqueous workup to either extract the carboxylate into the aqueous layer or the carboxylic acid into the organic layer.

Experimental Protocols

Protocol 1: Synthesis of 2-(2,3-Dichlorophenyl)acrylonitrile (Intermediate for Cyclopropanation)

This protocol describes the first step in a two-step sequence to the target molecule, involving a Knoevenagel condensation.

  • To a solution of 2,3-dichlorobenzaldehyde (1 equivalent) in a suitable solvent (e.g., toluene or ethanol), add acetonitrile (1.1 equivalents) and a catalytic amount of a base (e.g., piperidine or a basic ion-exchange resin).

  • Heat the mixture to reflux, and remove the water formed during the reaction using a Dean-Stark apparatus if using toluene.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 2-(2,3-Dichlorophenyl)acrylonitrile.

Protocol 2: Cyclopropanation of 2-(2,3-Dichlorophenyl)acrylonitrile followed by Hydrolysis

This protocol outlines the cyclopropanation of the activated alkene intermediate and subsequent conversion to the final carboxylic acid.

  • Cyclopropanation: To a solution of 2-(2,3-Dichlorophenyl)acrylonitrile (1 equivalent) in a suitable solvent (e.g., DMSO), add trimethylsulfonium iodide (1.2 equivalents) and a strong base such as sodium hydride (1.2 equivalents) at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC or GC).

  • Carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-(2,3-dichlorophenyl)cyclopropanecarbonitrile.

  • Hydrolysis: The crude nitrile can be hydrolyzed to the carboxylic acid by heating with an aqueous acid (e.g., sulfuric acid or hydrochloric acid) or base (e.g., sodium hydroxide).[4][5][6]

    • Acid Hydrolysis: Reflux the nitrile in a mixture of acetic acid, sulfuric acid, and water.

    • Base Hydrolysis: Reflux the nitrile in an aqueous or alcoholic solution of sodium hydroxide, followed by acidification with a strong acid.

  • After hydrolysis and appropriate workup (extraction and acidification), the crude 2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid can be purified by recrystallization.

Data Summary

Impurity in 2,3-DichlorobenzaldehydePotential Impact on Cyclopropanation (Simmons-Smith)Potential Impact on Cyclopropanation (Corey-Chaykovsky)Mitigation Strategy
2,3-Dichlorophenol Quenches organozinc reagent, leading to low or no yield.Consumes ylide, potential for side product formation.Alkaline wash of the starting aldehyde.
Residual Acids (e.g., HCl) Quenches organozinc reagent, leading to low or no yield.Neutralizes the base used to generate the ylide, inhibiting its formation.Alkaline wash and ensuring the starting material is neutral.
Unreacted 2,3-Dichlorotoluene Generally inert, but reduces the effective concentration of the aldehyde.Generally inert, but reduces the effective concentration of the aldehyde.Purification of the aldehyde by distillation or chromatography.
Water Quenches organozinc reagent.Can interfere with the generation of the ylide.Use of anhydrous solvents and reagents.

Conclusion

The successful synthesis of 2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid with a high yield is intrinsically linked to the purity of the starting 2,3-dichlorobenzaldehyde. By understanding the potential impurities and their detrimental effects on common cyclopropanation reagents, researchers can implement proactive purification and quality control measures. This technical support guide provides a framework for troubleshooting common issues and optimizing reaction conditions, ultimately leading to more efficient and reproducible synthetic outcomes.

References

  • CN107032968A - A kind of synthesis technique of 2,3 dichlorobenzaldehyde - Google Patents.
  • Method for highly selectively synthesizing 2,3-dichlorobenzaldehyde - Eureka | Patsnap. Available at: [Link]

  • CN106699525A - Method for preparing 2,3-dichlorobenzaldehyde through continuous oxidization of 2,3-dichlorotoluene - Google Patents.
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"troubleshooting guide for the synthesis of halogenated cyclopropanes"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of halogenated cyclopropanes. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the underlying chemical principles to help you overcome common challenges in your laboratory work.

Troubleshooting Guide: From Low Yields to Unexpected Products

This section addresses specific issues that can arise during the synthesis of halogenated cyclopropanes, offering step-by-step solutions grounded in chemical principles.

Issue 1: Low or No Product Yield in Dihalocyclopropanation

Question: I am attempting a dichlorocyclopropanation using chloroform and a strong base (e.g., potassium tert-butoxide or aqueous NaOH with a phase-transfer catalyst), but I am observing very low yields or no formation of the desired gem-dihalocyclopropane. What are the potential causes and how can I improve my yield?

Answer:

Low yields in dihalocyclopropanation reactions are a common issue that can often be traced back to a few key factors related to the generation and reactivity of the dihalocarbene intermediate.

Potential Causes and Solutions:

  • Inefficient Dihalocarbene Generation: The formation of dichlorocarbene via α-elimination from chloroform is a critical step.[1][2]

    • Insufficient Base Strength or Concentration: Ensure your base is sufficiently strong and present in a stoichiometric excess to effectively deprotonate the chloroform. For reactions with potassium tert-butoxide, ensure the reagent is fresh and has not been deactivated by moisture.[1] In phase-transfer catalysis (PTC) systems using aqueous sodium hydroxide, a concentrated solution (e.g., 50% w/v) is often necessary to drive the reaction.[3]

    • Poor Phase Mixing (in PTC systems): Vigorous stirring is crucial in biphasic PTC reactions to maximize the interfacial area where the reaction occurs.[4] If the stirring is inadequate, the transfer of hydroxide ions into the organic phase will be slow, leading to poor carbene generation.

    • Inactivated Phase-Transfer Catalyst: The efficiency of the phase-transfer catalyst is paramount. Ensure the catalyst, such as a quaternary ammonium salt, is of good quality and used at an appropriate loading (typically 1-5 mol%).[5]

  • Decomposition or Side Reactions of the Dihalocarbene: Dihalocarbenes are highly reactive and can be consumed in non-productive pathways.[4]

    • Reaction with Water (Hydrolysis): In PTC systems, the carbene can react with water to form carbon monoxide and formate salts. While PTC is designed to minimize this by keeping the carbene in the organic phase, prolonged reaction times or poor phase separation can exacerbate this issue.[3]

    • Polymerization: At higher concentrations, dichlorocarbene can polymerize, leading to the formation of tarry materials.[4] Slow addition of the base or haloform to the reaction mixture can help maintain a low concentration of the carbene and minimize this side reaction.

  • Low Reactivity of the Alkene Substrate:

    • Electron-Poor Alkenes: Dihalocarbenes are electrophilic and react more readily with electron-rich alkenes. If your alkene is substituted with electron-withdrawing groups, the reaction will be slower, potentially allowing for more carbene decomposition.[6] For such substrates, consider using a more reactive carbene precursor or modified reaction conditions, such as the use of a more nucleophilic Simmons-Smith reagent for cyclopropanation.[6]

  • Suboptimal Reaction Temperature:

    • Temperature Too Low: The rate of carbene formation and subsequent cyclopropanation may be too slow, leading to incomplete conversion.

    • Temperature Too High: This can lead to increased side reactions and decomposition of the carbene and potentially the product. The optimal temperature should be determined empirically for each specific substrate.

Issue 2: Poor Diastereoselectivity in the Cyclopropanation of Chiral or Prochiral Alkenes

Question: I am performing a cyclopropanation on an allylic alcohol, and I am obtaining a mixture of diastereomers. How can I improve the diastereoselectivity of my reaction?

Answer:

Controlling diastereoselectivity in the cyclopropanation of substrates like allylic alcohols is a common challenge. The stereochemical outcome is often influenced by the directing effect of nearby functional groups and the reaction conditions.

Key Factors Influencing Diastereoselectivity:

  • Directing Effect of Hydroxyl Groups: In reactions like the Simmons-Smith cyclopropanation, the hydroxyl group of an allylic alcohol can coordinate to the zinc reagent, directing the delivery of the methylene group to the syn-face of the double bond.[7][8]

    • Solution: To maximize this directing effect, ensure that the hydroxyl group is unprotected. The use of certain modified Simmons-Smith reagents can enhance this diastereoselectivity.

  • Reaction Temperature: Lowering the reaction temperature can often improve diastereoselectivity by increasing the energy difference between the transition states leading to the different diastereomers.[9]

    • Experimental Protocol: Try running the reaction at 0 °C or even lower temperatures and monitor the progress by TLC or GC. Be aware that lower temperatures will also decrease the reaction rate.

  • Choice of Reagents: The nature of the carbene or carbenoid source can significantly impact diastereoselectivity.

    • For the synthesis of halocyclopropyl alcohols, specific combinations of reagents, such as using trifluoroethanol with diethylzinc and iodoform, have been shown to provide excellent diastereoselectivity.[9]

    • In some cases, using a bulkier base or modifying the ligands on a metal catalyst (in metal-catalyzed cyclopropanations) can enhance facial selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions I should take when performing a dichlorocyclopropanation with chloroform and potassium tert-butoxide?

A1: Both chloroform and potassium tert-butoxide present significant hazards.

  • Chloroform: It is a suspected carcinogen and is toxic if inhaled or swallowed.[10][11] Always handle chloroform in a well-ventilated chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (Viton or PVA gloves are recommended as chloroform can penetrate nitrile gloves quickly), a lab coat, and safety goggles.[13]

  • Potassium tert-butoxide: This is a strong, corrosive base that is highly reactive with water. It should be handled in a dry atmosphere (e.g., under nitrogen or in a glovebox) to prevent deactivation and potential exothermic reactions with moisture. Avoid contact with skin and eyes.

  • Reaction Quenching: Be cautious when quenching the reaction, as the presence of unreacted potassium tert-butoxide can lead to a strong exothermic reaction with water. It is advisable to cool the reaction mixture in an ice bath before slowly adding the quenching agent.

Q2: How do I effectively purify my halogenated cyclopropane product from the reaction mixture?

A2: The purification strategy will depend on the physical properties of your product and the nature of the impurities.

  • Work-up: A typical work-up procedure involves quenching the reaction (e.g., with a saturated aqueous solution of ammonium chloride for Simmons-Smith reactions or water for haloform-based reactions), followed by extraction of the product into an organic solvent.[14] The organic layer is then washed with brine and dried over an anhydrous salt like sodium sulfate.[14]

  • Removal of Unreacted Starting Material: If your starting alkene and the cyclopropanated product have significantly different boiling points, vacuum distillation can be an effective purification method.

  • Chromatography: For non-volatile products or to separate diastereomers, flash column chromatography on silica gel is a common technique.[14] The choice of eluent will depend on the polarity of your compound.

  • Characterization: Use analytical techniques like NMR, GC, and Mass Spectrometry to confirm the purity and structure of your final product.[15]

Q3: What is the role of a phase-transfer catalyst in the synthesis of dichlorocyclopropanes, and how do I choose the right one?

A3: In the synthesis of dichlorocyclopropanes using an aqueous base (like NaOH) and an organic solvent containing the alkene and chloroform, the reactants are in separate phases. A phase-transfer catalyst (PTC) is a substance that facilitates the transfer of a reactant (in this case, the hydroxide ion) from the aqueous phase to the organic phase, where it can react with chloroform to generate dichlorocarbene.[5][16]

  • Mechanism: Typically, a quaternary ammonium salt (like tetrabutylammonium bromide or benzyltriethylammonium chloride) is used. The lipophilic cation of the PTC pairs with the hydroxide anion, allowing it to be transported into the organic phase.

  • Choosing a Catalyst: The choice of PTC can influence the reaction rate and yield. Factors to consider include the catalyst's lipophilicity and its stability under the reaction conditions. For many standard applications, common catalysts like tetrabutylammonium bromide are effective. For more challenging reactions, specialized or more lipophilic catalysts may be required.[17] The optimal catalyst and its concentration often need to be determined empirically.

Visualizing the Process: Reaction Mechanisms and Workflows

To further clarify the key processes in the synthesis of halogenated cyclopropanes, the following diagrams illustrate the reaction mechanisms and a general experimental workflow.

Dichlorocarbene Generation and Cycloaddition (Makosza-Type Reaction)

cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaOH NaOH (aq) PTC_OH PTC-OH⁻ NaOH->PTC_OH Phase Transfer CHCl3 Chloroform (CHCl₃) CCl3_anion Trichloromethanide Anion (:CCl₃⁻) CHCl3->CCl3_anion Alkene Alkene Product gem-Dichlorocyclopropane Alkene->Product CCl2 Dichlorocarbene (:CCl₂) CCl3_anion->CCl2 α-elimination of Cl⁻ CCl2->Product [1+2] Cycloaddition PTC_OH->CHCl3 Deprotonation

Caption: Phase-transfer catalyzed generation of dichlorocarbene and its reaction with an alkene.

General Experimental Workflow for Dihalocyclopropanation

Start Combine Alkene, Haloform, and Solvent Add_Base Add Base/PTC Solution (control temperature) Start->Add_Base Reaction Stir Vigorously at Optimal Temperature Add_Base->Reaction Monitor Monitor Reaction Progress (TLC/GC) Reaction->Monitor Quench Cool and Quench Reaction (e.g., with H₂O or NH₄Cl(aq)) Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Wash_Dry Wash Organic Layer and Dry Extract->Wash_Dry Purify Purify Product (Distillation/Chromatography) Wash_Dry->Purify Characterize Characterize Product (NMR, GC-MS, etc.) Purify->Characterize

Caption: A typical experimental workflow for the synthesis of halogenated cyclopropanes.

Quantitative Data Summary

The choice of base and solvent system can significantly impact the success of a dihalocyclopropanation reaction. The following table provides a summary of common conditions.

HaloformBase SystemPhase-Transfer Catalyst (if applicable)Typical SolventNotes
Chloroform (CHCl₃)Potassium tert-butoxideNot applicableAnhydrous THF or Diethyl EtherRequires strictly anhydrous conditions.
Chloroform (CHCl₃)50% aq. NaOHTetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBAC)Dichloromethane or Chloroform (as reactant and solvent)Requires vigorous stirring.[3]
Bromoform (CHBr₃)Potassium tert-butoxideNot applicableAnhydrous THF or Diethyl EtherSimilar to chloroform but generates dibromocarbene.[1]
Bromoform (CHBr₃)50% aq. NaOHTBAB or TEBACDichloromethaneGenerally analogous to the chloroform PTC system.
Diiodomethane (CH₂I₂)Zn-Cu coupleNot applicableDiethyl EtherSimmons-Smith reaction; sensitive to moisture.[1][6]

References

  • National Institutes of Health. (n.d.). Highly Enantio- and Diastereoselective One-Pot Methods for the Synthesis of Halocyclopropyl Alcohols. Retrieved February 6, 2026, from [Link]

  • Master Organic Chemistry. (2023, October 18). Cyclopropanation of Alkenes. Retrieved February 6, 2026, from [Link]

  • PMC. (n.d.). A Facile Procedure for the Generation of Dichlorocarbene from the Reaction of Carbon Tetrachloride and Magnesium using Ultrasonic Irradiation. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). dichlorocyclopropanation. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). Reaction pathway for the dichlorocyclopropanation of substrate 1 a.... Retrieved February 6, 2026, from [Link]

  • ACS Publications. (n.d.). Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis. Retrieved February 6, 2026, from [Link]

  • National Institutes of Health. (2015, March 27). Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). Phase transfer catalysis in dichlorocarbene chemistry: Basic principles and specific features | Request PDF. Retrieved February 6, 2026, from [Link]

  • ACS Publications. (n.d.). Stereoselective Cyclopropanation Reactions. Retrieved February 6, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Phase-transfer catalyst – Knowledge and References. Retrieved February 6, 2026, from [Link]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved February 6, 2026, from [Link]

  • Reddit. (2024, November 20). What are some common causes of low reaction yields? Retrieved February 6, 2026, from [Link]

  • ACS Publications. (n.d.). Diastereoselective Cyclopropanation of Chiral Allylic Alcohols: A More Efficient Reagent for the Relative Stereocontrol. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of gem ‐Dichlorocyclopropanes Using Liquid–Liquid Slug Flow | Request PDF. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2022, September 26). (PDF) Synthesis of gem ‐Difluorocyclopropanes. Retrieved February 6, 2026, from [Link]

  • Environment, Health & Safety - University of Washington. (n.d.). Chloroform. Retrieved February 6, 2026, from [Link]

  • National Institutes of Health. (n.d.). Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). Syntheses of gem -Dihalocyclopropanes and Their Use in Organic Synthesis | Request PDF. Retrieved February 6, 2026, from [Link]

  • Google Patents. (n.d.). US20160304425A1 - Process for Purifying 2,5-Dichlorophenol.
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  • Docentes FCT NOVA. (n.d.). Stereoselective Cyclopropanation Reactions. Retrieved February 6, 2026, from [Link]

  • Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of high enantiomeric purity gem-dihalocyclopropane derivatives from biotransformations of nitriles and amides | Request PDF. Retrieved February 6, 2026, from [Link]

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Validation & Comparative

Technical Guide: Validating the Purity of Synthesized 2-(2,3-Dichlorophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Purity Paradox in Small Molecule Synthesis: Validating the purity of 2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid (2,3-DCPCA) presents a specific challenge: distinguishing between chemical purity (absence of side products) and isomeric purity (cis/trans diastereomers and enantiomers). While HPLC-UV is the industry workhorse, it relies heavily on reference standards that may not exist for novel intermediates.

This guide compares the standard RP-HPLC method against the absolute quantification power of qNMR (Quantitative Nuclear Magnetic Resonance). We demonstrate that while HPLC is superior for impurity profiling, qNMR is the requisite "primary standard" method for establishing the absolute mass balance of this amphiphilic intermediate.

Part 1: The Challenge of 2,3-DCPCA Analysis

The molecule contains a cyclopropane ring decorated with a carboxylic acid and a dichlorophenyl group. This creates three critical analytical hurdles:

  • Diastereomerism: The cis and trans isomers have distinct physical properties and biological activities.

  • Regioisomerism: The starting material (2,3-dichlorostyrene) often contains traces of 2,4- or 3,4-dichloro isomers, which carry through the synthesis.

  • Amphiphilicity: The carboxylic acid moiety causes peak tailing in standard chromatography unless pH is strictly controlled.

Analytical Decision Matrix

DecisionMatrix Start Crude 2,3-DCPCA Goal Goal? Start->Goal AbsPurity Absolute Purity (Mass Balance) Goal->AbsPurity Potency ImpurityProf Impurity Profiling (0.05% Level) Goal->ImpurityProf Cleanliness IsoRatio Cis/Trans Ratio Goal->IsoRatio Selectivity Method_qNMR Method A: 1H-qNMR AbsPurity->Method_qNMR Method_HPLC Method B: RP-HPLC (C18) ImpurityProf->Method_HPLC IsoRatio->Method_HPLC Routine Method_GC Method C: Derivatized GC-MS IsoRatio->Method_GC Complex Matrix

Figure 1: Decision matrix for selecting the appropriate validation methodology based on the analytical objective.

Part 2: Methodology Comparison & Protocols

Method A: RP-HPLC (The Workhorse)

Best for: Routine batch release, impurity profiling (<0.1%), and cis/trans ratio determination.

The Causality of Conditions: Because 2,3-DCPCA is a weak acid (


), analysis at neutral pH results in ionization, leading to peak broadening and poor resolution of the cis isomer. We utilize an acidic mobile phase to suppress ionization, forcing the molecule into its neutral, hydrophobic state for optimal interaction with the C18 stationary phase.
Protocol:
  • Column: C18 (L1),

    
    , 
    
    
    
    (e.g., Zorbax Eclipse Plus).
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 20% B (Isocratic hold to elute polar salts).

    • 2-15 min: 20%

      
       80% B (Linear ramp to separate isomers).
      
    • 15-20 min: 95% B (Wash lipophilic dimers).

  • Detection: UV at 220 nm (carboxylate absorption) and 275 nm (dichlorophenyl absorption).

  • Flow Rate: 1.0 mL/min.

Critical Observation: The cis isomer, being more polar due to the proximity of the acid and phenyl ring (intramolecular crowding), typically elutes before the trans isomer.

Method B: 1H-qNMR (The Primary Standard)

Best for: Absolute purity determination without a reference standard of the analyte.

The Logic: Unlike HPLC, NMR response is molar-based and independent of the extinction coefficient. By using a Traceable Certified Reference Material (CRM) as an internal standard, we can calculate the absolute mass purity of 2,3-DCPCA.

Protocol:
  • Internal Standard (IS): Maleic Acid (Singlet at

    
     6.3 ppm). This region is free from the 2,3-DCPCA aromatic signals (
    
    
    
    7.1-7.5 ppm) and cyclopropane signals (
    
    
    1.2-2.8 ppm).
  • Solvent: DMSO-

    
     (prevents aggregation of the acid).
    
  • Relaxation Delay (

    
    ):  Set to 30 seconds.
    
    • Why? Accurate integration requires complete spin relaxation. The

      
       relaxation time for cyclopropane protons can be long (3-5s). We follow the rule 
      
      
      
      .[1]
  • Pulse Angle:

    
    .[2]
    
  • Scans: 16 (sufficient for >10 mg sample).

Calculation:



Where 

is integral area,

is number of protons,

is molar mass, and

is weighed mass.[3]

Part 3: Comparative Data & Validation

The following data represents typical performance metrics derived from validating phenylcyclopropanecarboxylic acid derivatives.

FeatureRP-HPLC (UV)1H-qNMR
Specificity High (Separates regioisomers)Moderate (Overlapping multiplets)
Limit of Quantitation (LOQ)


Precision (RSD)


Reference Standard Required (for assay)Not Required (for analyte)
Isomer Separation Baseline resolution (

)
Distinct shifts (often partial overlap)
Throughput 25 min/sample15 min/sample
Analytical Workflow Diagram

Workflow Sample Synthesized 2,3-DCPCA Prep Sample Prep (Dissolve in DMSO-d6) Sample->Prep Branch Validation Path Prep->Branch Path_HPLC Path A: HPLC (Impurity Profile) Branch->Path_HPLC Path_NMR Path B: qNMR (Assay %) Branch->Path_NMR HPLC_Step1 Inject 10µL Gradient Elution Path_HPLC->HPLC_Step1 NMR_Step1 Add Internal Std (Maleic Acid) Path_NMR->NMR_Step1 HPLC_Step2 Integrate at 220nm HPLC_Step1->HPLC_Step2 HPLC_Result Output: % Area (Purity) Cis/Trans Ratio HPLC_Step2->HPLC_Result NMR_Step2 Acquire Spectrum d1 = 30s NMR_Step1->NMR_Step2 NMR_Result Output: Absolute wt/wt % Residual Solvents NMR_Step2->NMR_Result

Figure 2: Parallel workflow for comprehensive characterization. Path A ensures the product is clean; Path B ensures the potency is accurate.

Part 4: Expert Insights & Troubleshooting

The "Hidden" Impurity

In the synthesis of 2,3-DCPCA (often via carbene addition to styrene), a common impurity is the dimer of the starting styrene or the fumarate/maleate ester formed by dimerization of the diazoacetate.

  • HPLC Detection: These are highly lipophilic and will elute after the main peak during the gradient ramp (15-20 min). Ensure your run time is long enough to flush them out.

  • qNMR Detection: Look for olefinic protons in the 6.0–6.8 ppm range that do not integrate to the main scaffold.

Handling the Cis/Trans Ratio

If your synthesis requires the trans isomer (thermodynamically more stable), you can monitor the isomerization process using the HPLC method described.

  • Protocol: Dissolve crude in toluene with catalytic p-TsOH and reflux.

  • Monitoring: Sample every hour. The earlier eluting cis peak should diminish as the later eluting trans peak grows.

Self-Validating the qNMR

To ensure your qNMR result is valid without external review:

  • Check the T1: Run an inversion-recovery experiment on the first batch. If the longest T1 is >5s, increase

    
     to 60s.
    
  • Integration Check: Integrate the aromatic region (3H) against the cyclopropane methine (1H). The ratio should be exactly 3:1. If not, you have an overlapping impurity or incomplete relaxation.

References

  • Separation of Cis/Trans Isomers (General Protocol)

    • HPLC Characterization of cis and trans Mixtures of Double-Decker Shaped Silsesquioxanes. Michigan State University. (2018).[4]

    • (General methodology adapted for isomeric separation).

  • qNMR Methodology & Validation

    • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • Comparison of HPLC vs qNMR

    • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydr
  • Synthesis & Impurities Context

    • Preparation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid (Analogous Chemistry).
  • USP General Chapters on qNMR

    • Stimuli Article: Quantit

Sources

Safety Operating Guide

Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-(2,3-Dichlorophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid. The information herein is designed to build a deep, trust-based understanding of safe laboratory practices by explaining the causality behind each procedural step. Our objective is to move beyond mere compliance and foster a proactive safety culture, making this your preferred resource for chemical handling information.

Hazard Identification and Risk Assessment: The Foundation of Safety

The primary hazards stem from two key structural features:

  • The Carboxylic Acid Group: Carboxylic acids, while often weak, can be corrosive or irritating to tissues upon contact.[2][3] Direct contact with eyes or skin can lead to burns, and inhalation of dust can irritate the respiratory tract.[2]

  • The Dichlorinated Phenyl Ring: Chlorinated organic compounds necessitate careful handling to prevent absorption and long-term exposure.

Therefore, the primary routes of potential exposure that must be mitigated are:

  • Inhalation: Breathing in aerosolized dust, particularly during weighing or transfer operations.

  • Dermal Contact: Direct skin contact with the solid chemical or solutions.

  • Ocular Contact: Dust or splashes entering the eyes.

  • Ingestion: Accidental transfer from contaminated hands to the mouth.

All handling procedures must be designed to minimize exposure through these routes, adhering to the principle of ALARA (As Low As Reasonably Achievable).

Engineering and Administrative Controls: The First Lines of Defense

Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. Before relying on PPE, more effective engineering and administrative controls must be implemented.

  • Engineering Controls: These are physical installations in the laboratory that reduce risk at the source.

    • Chemical Fume Hood: All operations that may generate dust or aerosols, including weighing, reconstituting, and transferring 2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid, must be performed inside a certified chemical fume hood.[4] This is the most critical engineering control for preventing respiratory exposure.

    • Ventilation: The laboratory must have adequate general ventilation to keep airborne concentrations of any chemical vapors or dust low.[5]

    • Emergency Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly.[1][5]

  • Administrative Controls: These are the work practices and procedures that reduce the duration, frequency, and severity of exposure.

    • Designated Areas: Clearly mark specific areas of the bench or fume hood for handling this compound.

    • Hygiene Practices: Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][6] Do not eat, drink, or smoke in the laboratory.[1]

    • Training: All personnel must be trained on the specific hazards and handling procedures for this compound before beginning work.

Core Personal Protective Equipment (PPE) Protocol

A baseline level of PPE is mandatory for all work involving 2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid. The selection of specific items must be based on a thorough risk assessment of the planned procedure.

  • Eye and Face Protection:

    • Rationale: The irritant and potentially corrosive nature of carboxylic acids makes eye protection paramount.[2] Dust particles can easily cause severe irritation or damage.[1]

    • Minimum Requirement: Chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][7]

    • Enhanced Protection: When handling larger quantities or performing operations with a higher risk of splashing (e.g., during quenching a reaction), a face shield should be worn in addition to chemical splash goggles.[1]

  • Skin and Body Protection:

    • Rationale: To prevent incidental skin contact from spills or contaminated surfaces.

    • Requirements:

      • A flame-resistant or 100% cotton laboratory coat must be worn and fully buttoned.[6]

      • Full-length pants and closed-toe shoes made of a non-porous material are required to ensure no skin is exposed.[4][6]

      • For tasks with a high risk of splashing, a chemically resistant apron may be necessary.

  • Hand Protection:

    • Rationale: Hands are the most likely part of the body to come into direct contact with the chemical. The choice of glove material is critical, as not all materials offer the same level of protection against all chemicals.[6]

    • Selection: Nitrile gloves are a suitable choice for incidental contact with this type of compound.[4][8] Latex gloves offer poor protection against many organic chemicals and should be avoided.[8]

    • Best Practice: Always inspect gloves for rips or tears before use.[6] Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin. Dispose of contaminated gloves immediately in the appropriate waste stream and wash hands thoroughly.

  • Respiratory Protection:

    • Rationale: To prevent the inhalation of harmful dust.

    • Requirement: Respiratory protection is generally not required when handling small quantities within a properly functioning chemical fume hood. However, if a fume hood is not available, or if a significant spill occurs outside of containment, respiratory protection is mandatory.[1]

    • Selection: A NIOSH-approved respirator with a P95 or P100 particulate filter is appropriate for dust.[9] If the compound is dissolved in a volatile organic solvent, a combination cartridge for organic vapors and particulates may be necessary.[9] All respirator use must comply with a formal respiratory protection program under OSHA 29 CFR 1910.134.[1]

PPE for Specific Operational Scenarios

The level of PPE must be adapted to the specific task. The following table summarizes recommended protection levels for common laboratory operations.

ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection (If outside fume hood)
Weighing & Reconstitution Chemical Splash Goggles & Face ShieldNitrile GlovesLab Coat, Long Pants, Closed-toe ShoesNIOSH-approved Particulate Respirator (N95/P100)
Conducting Reactions Chemical Splash GogglesNitrile GlovesLab Coat, Long Pants, Closed-toe ShoesNot applicable (must be in fume hood)
Work-up & Purification Chemical Splash Goggles & Face ShieldNitrile GlovesLab Coat, Long Pants, Closed-toe ShoesNot applicable (must be in fume hood)
Handling Small Spills (<5g) Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile or Butyl Rubber GlovesLab Coat, Long Pants, Closed-toe ShoesNIOSH-approved Particulate Respirator (N95/P100)
Waste Disposal Chemical Splash GogglesNitrile GlovesLab Coat, Long Pants, Closed-toe ShoesNot required for sealed containers

Procedural Guidance: From Preparation to Disposal

Protocol 1: Donning and Doffing PPE

A systematic approach ensures no cross-contamination.

  • Donning (Putting On):

    • Put on lab coat and ensure it is fully buttoned.

    • Put on respiratory protection (if required), ensuring a proper fit-check.

    • Put on chemical splash goggles and/or face shield.

    • Wash hands and dry them thoroughly.

    • Put on gloves, pulling the cuffs over the sleeves of the lab coat.

  • Doffing (Taking Off):

    • Remove gloves using the proper technique (peeling them off without touching the outside).

    • Remove lab coat, turning it inside out as you remove it.

    • Wash hands thoroughly.

    • Remove eye/face protection.

    • Remove respiratory protection (if used).

    • Wash hands again thoroughly with soap and water.

Protocol 2: Spill and Exposure Plan

  • In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek immediate medical attention.

  • In Case of Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.

  • Small Spill Cleanup (<5g):

    • Alert others in the area.

    • Ensure proper PPE is worn, including respiratory protection if not in a hood.

    • Gently cover the spill with an inert absorbent material like vermiculite or sand.[5][10]

    • Carefully sweep the material into a designated waste container.

    • Clean the area with a suitable solvent and then soap and water.

    • All cleanup materials are considered hazardous waste and must be disposed of accordingly.[10]

Protocol 3: Waste Disposal Plan

  • Chemical Waste: All surplus solid material and solutions must be disposed of as hazardous chemical waste. Place in a clearly labeled, sealed container. Follow all institutional, local, and national environmental regulations.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items must be placed in a sealed bag or container and disposed of as hazardous waste.[11][12] Do not discard them in the regular trash.

Visual Workflow: PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Assess Task & Quantity weighing Weighing Powder or Reconstituting start->weighing reaction In-Hood Reaction or Transfer start->reaction spill Spill Cleanup start->spill enhanced_ppe Enhanced PPE: - Baseline PPE + Face Shield weighing->enhanced_ppe Dust/Splash Risk base_ppe Baseline PPE: - Lab Coat - Nitrile Gloves - Splash Goggles reaction->base_ppe Standard Operation spill_ppe Spill Response PPE: - Enhanced PPE + Particulate Respirator + Chem-Resistant Apron spill->spill_ppe High Exposure Risk

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid
Reactant of Route 2
2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.